Product packaging for Prodipine hydrochloride(Cat. No.:CAS No. 31314-39-3)

Prodipine hydrochloride

Cat. No.: B1663306
CAS No.: 31314-39-3
M. Wt: 315.9 g/mol
InChI Key: ZFCBOUXJVGNRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Prodipine, a diphenyl-phosphonate derivative. The IC50s of Prodipine for purified and plasma Dipeptidyl peptidase IV (DPP IV) from the rabbit are 4.5 μM and 30 μM, respectively.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26ClN B1663306 Prodipine hydrochloride CAS No. 31314-39-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-diphenyl-1-propan-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N.ClH/c1-17(2)21-15-13-20(14-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17H,13-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCBOUXJVGNRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31314-39-3
Record name Prodipine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031314393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRODIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89CCP8Z2PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Prodipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the mechanism of action of Prodipine hydrochloride, a compound that has been a subject of scientific investigation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its biological interactions.

Executive Summary

This compound is a diphenyl-phosphonate derivative that has been primarily identified as a potent and irreversible inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis. While early research explored its potential as an antiparkinsonian agent due to observed effects on catecholamine levels, the most robust and well-documented mechanism of action is its inhibition of DPP-IV. This guide will delve into the specifics of this primary mechanism, supported by quantitative data, experimental methodologies, and visual representations of the involved biological pathways.

Core Mechanism of Action: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

This compound functions as a slow-binding, irreversible inhibitor of dipeptidyl peptidase IV (DPP-IV), also known as CD26.[1] DPP-IV is a serine protease that plays a crucial role in the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby regulating blood glucose levels.

By irreversibly inhibiting DPP-IV, this compound prevents the breakdown of GLP-1 and GIP. This leads to an increase in the circulating levels and duration of action of these incretins, ultimately resulting in enhanced insulin secretion and improved glucose control.[2]

Quantitative Analysis of DPP-IV Inhibition

The inhibitory potency of this compound against DPP-IV has been quantified in studies using rabbit models. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target Enzyme SourceIC50 Value (µM)Reference
Purified Rabbit DPP-IV4.5[2][3][4]
Rabbit Plasma DPP-IV30[2][3][4]

Signaling Pathway of this compound Action

The mechanism of action of this compound can be visualized through the following signaling pathway, which illustrates the cascade of events following DPP-IV inhibition.

Prodipine Prodipine hydrochloride DPPIV DPP-IV (Dipeptidyl Peptidase IV) Prodipine->DPPIV Inhibits Incretins Incretins (GLP-1, GIP) DPPIV->Incretins Degrades Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Levels Insulin->Glucose Decreases

This compound's inhibitory effect on the DPP-IV pathway.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the mechanism of action of this compound.

In Vivo DPP-IV Inhibition Assay in Rabbits

This protocol describes the in vivo assessment of this compound's effect on plasma and tissue DPP-IV activity.

Animals: Male rabbits weighing 3-4 kg.[1]

Procedure:

  • A single intravenous injection of this compound (doses of 1, 5, or 10 mg) or saline (control) is administered.[1]

  • Blood samples are collected at various time points post-injection.

  • Plasma is separated by centrifugation.

  • Tissues (circulating mononuclear cells, kidney cortex, thymus, spleen, lung, and liver) are collected after a specified duration.[1]

  • DPP-IV activity in plasma and tissue homogenates is measured using a chromogenic or fluorogenic substrate assay.[1]

Workflow Diagram:

cluster_0 In Vivo Administration cluster_1 Sample Collection cluster_2 Sample Processing & Analysis Rabbit Male Rabbit Injection IV Injection (Prodipine or Saline) Rabbit->Injection Blood Blood Sampling Injection->Blood Tissue Tissue Collection Injection->Tissue Plasma Plasma Separation Blood->Plasma Homogenization Tissue Homogenization Tissue->Homogenization Assay DPP-IV Activity Assay Plasma->Assay Homogenization->Assay

Workflow for in vivo DPP-IV inhibition studies.
In Vitro DPP-IV Inhibition Assay

This protocol outlines the in vitro determination of the IC50 value of this compound.

Materials:

  • Purified DPP-IV enzyme or plasma containing DPP-IV.

  • DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate).

  • This compound at various concentrations.

  • Assay buffer.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • The DPP-IV enzyme or plasma is pre-incubated with varying concentrations of this compound in the assay buffer.

  • The enzymatic reaction is initiated by the addition of the DPP-IV substrate.

  • The plate is incubated at a controlled temperature (e.g., 37°C).

  • The absorbance or fluorescence is measured at specific time intervals using a microplate reader.

  • The IC50 value is calculated from the dose-response curve of enzyme inhibition.

Logical Relationship Diagram:

Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Prodipine) Start->PrepareReagents Incubate Pre-incubate Enzyme with Prodipine PrepareReagents->Incubate AddSubstrate Add Substrate to Initiate Reaction Incubate->AddSubstrate Measure Measure Absorbance/ Fluorescence AddSubstrate->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

Logical flow of the in vitro DPP-IV inhibition assay.

Historical Context: Investigation as an Antiparkinsonian Agent

Early research into this compound explored its potential as a treatment for Parkinson's disease.[5] These investigations were based on observations that the compound and its analogue, budipine, could stimulate the catecholaminergic system and increase levels of dopamine, norepinephrine, and serotonin in animal models. However, the precise mechanism for these effects was not fully elucidated, and the development of Prodipine for this indication was not pursued, in part due to side effects. The primary and more definitively established mechanism of action for this compound remains its inhibition of DPP-IV.

Conclusion

This compound's core mechanism of action in biological systems is the potent and irreversible inhibition of dipeptidyl peptidase IV. This activity leads to an elevation of incretin hormone levels, which in turn enhances glucose-dependent insulin secretion. The quantitative data and experimental protocols provided in this guide offer a robust framework for understanding and further investigating the pharmacological profile of this compound. While its historical association with antiparkinsonian research is noted, the well-defined and quantifiable inhibition of DPP-IV represents the central tenet of its biological function. This technical guide serves as a foundational resource for scientists and researchers engaged in the study of DPP-IV inhibitors and related metabolic pathways.

References

The Role of Prodipine Hydrochloride in Neuroscience and Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodipine hydrochloride, a selective and high-affinity sigma-1 receptor (S1R) agonist, is emerging as a promising therapeutic candidate for a range of neurodegenerative disorders. Initially investigated for its dopamine-stabilizing properties, recent research has illuminated its primary mechanism of action through the S1R, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. This technical guide provides an in-depth overview of the core pharmacology of pridopidine, its modulation of key neuroprotective signaling pathways, and its demonstrated efficacy in preclinical models of Huntington's disease (HD) and Alzheimer's disease (AD). Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts in this area.

Introduction

Neurodegenerative diseases, such as Huntington's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature is the disruption of cellular homeostasis, including mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and impaired neurotrophic factor signaling. This compound (hereafter referred to as pridopidine) has garnered significant attention for its potential to address these multifaceted pathological processes. Its high affinity for the sigma-1 receptor (S1R) positions it as a modulator of critical cellular pathways that are often dysregulated in neurodegeneration. This document serves as a comprehensive resource for researchers, outlining the scientific rationale and experimental basis for the investigation of pridopidine in neuroscience and neurodegenerative disease research.

Core Pharmacology and Mechanism of Action

Pridopidine's primary molecular target is the S1R, an intracellular chaperone protein that plays a crucial role in regulating calcium homeostasis, mitochondrial function, and ER stress.

Receptor Binding Affinity

Pridopidine exhibits high and selective affinity for the S1R, with significantly lower affinity for the dopamine D2 receptor, which was its initially presumed target. This high selectivity for S1R is critical to its neuroprotective effects.

ReceptorSpeciesKi (nM)Reference
Sigma-1 Receptor (S1R)Rat70-80[1]
Sigma-1 Receptor (S1R)Human81.7[2]
Dopamine D2 Receptor (D2R)Rat~7520[3]

Table 1: Receptor Binding Affinities of Pridopidine. This table summarizes the binding affinities (Ki) of pridopidine for the sigma-1 receptor and dopamine D2 receptor in different species.

Sigma-1 Receptor Occupancy

In vivo studies have confirmed that behaviorally relevant doses of pridopidine lead to high occupancy of the S1R in the brain, with negligible engagement of the D2R.

Dose (mg/kg)S1R Occupancy (%)D2R Occupancy (%)Reference
357 ± 2Negligible[3]
1585 ± 2Negligible[3]
60-44-66[3]

Table 2: In Vivo Receptor Occupancy of Pridopidine in Rats. This table shows the percentage of sigma-1 and dopamine D2 receptor occupancy in the rat brain at different doses of pridopidine.

Key Signaling Pathways Modulated by Pridopidine

Pridopidine's engagement of the S1R initiates a cascade of downstream signaling events that are crucial for neuronal survival and function.

BDNF/TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. Pridopidine has been shown to upregulate the BDNF signaling pathway.

BDNF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) Pridopidine->S1R activates BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds & activates S1R->BDNF enhances secretion PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK AKT AKT PI3K->AKT CREB CREB AKT->CREB Neuroprotection Neuroprotection & Synaptic Plasticity AKT->Neuroprotection ERK->CREB ERK->Neuroprotection GeneExpression Gene Expression (e.g., D1R, GR) CREB->GeneExpression GeneExpression->Neuroprotection

Caption: Pridopidine-mediated activation of the BDNF/TrkB signaling pathway.

PI3K/Akt and MAPK/ERK Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways are downstream effectors of BDNF/TrkB signaling and are central to cell survival and proliferation. Pridopidine treatment leads to the activation of these pro-survival pathways.

PathwayEffect of PridopidineReference
PI3K/AktUpregulation/Activation[4]
MAPK/ERKUpregulation/Activation[4]

Table 3: Pridopidine's Effect on Pro-survival Signaling Pathways. This table summarizes the impact of pridopidine on the PI3K/Akt and MAPK/ERK signaling cascades.

Neuroprotective Effects in Disease Models

Pridopidine has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases.

Huntington's Disease (HD)

In models of HD, pridopidine has been shown to mitigate mutant huntingtin (mHtt) toxicity, improve mitochondrial function, and reduce ER stress.

ParameterModelEffect of PridopidineQuantitative DataReference
Mitochondrial RespirationYAC128 neuronsEnhanced maximal respirationp = 0.0061 (1 µM), p = 0.002 (5 µM)[5]
ATP ProductionYAC128 neuronsIncreasedp = 0.0358 (5 µM)[5]
Mitochondrial H2O2 LevelsYAC128 cortical neuronsReducedSignificantly reduced back to WT levels[6]

Table 4: Effect of Pridopidine on Mitochondrial Function in HD Models. This table presents the quantitative effects of pridopidine on key mitochondrial parameters in cellular models of Huntington's disease.

Pridopidine alleviates ER stress by reducing the expression of key stress markers.

ER Stress MarkerModelEffect of PridopidineQuantitative DataReference
Phosphorylated eIF2αHEK293 cells with mHttReducedp < 0.01[7]
CHOPHEK293 cells with mHttReducedp < 0.05[7]
GADD34HEK293 cells with mHttReducedp < 0.01[7]

Table 5: Pridopidine-mediated Reduction of ER Stress Markers in an HD Model. This table shows the significant reduction in the levels of key ER stress markers following pridopidine treatment.

Alzheimer's Disease (AD)

In preclinical models of AD, pridopidine has been shown to protect against excitotoxicity, reduce oxidative stress, and improve cognitive function.

StressorModelPridopidine ConcentrationNeuroprotective EffectReference
NMDAPrimary neuronal culturesConcentration-dependentExhibited neuroprotection[4]
H2O2Primary neuronal cultures70 nM~42% reduction in carbonylated proteins[4]

Table 6: Neuroprotective Effects of Pridopidine in In Vitro AD Models. This table summarizes the protective effects of pridopidine against NMDA-induced excitotoxicity and H2O2-induced oxidative stress.

In the APP/PS1 mouse model of AD, intraperitoneal administration of pridopidine (1.5 mg/kg/day) diminished spatial learning and memory deficits in the Morris water maze test.[4] This cognitive improvement was associated with the activation of the PI3K/Akt pathway.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of pridopidine.

In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity)

Neuroprotection_Workflow Start Primary Neuronal Culture Pretreatment Pre-treatment with Pridopidine (various concentrations) Start->Pretreatment NMDA_Exposure Exposure to NMDA (e.g., 50-100 µM) Pretreatment->NMDA_Exposure Incubation Incubation (e.g., 24 hours) NMDA_Exposure->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability_Assay Data_Analysis Data Analysis (Quantify neuroprotection) Viability_Assay->Data_Analysis

Caption: Experimental workflow for an in vitro neuroprotection assay.

Methodology:

  • Cell Culture: Primary cortical or hippocampal neurons are cultured to an appropriate density.

  • Pre-treatment: Cells are pre-incubated with varying concentrations of pridopidine for a specified duration (e.g., 1-2 hours).

  • Excitotoxic Insult: N-methyl-D-aspartate (NMDA) is added to the culture medium to induce excitotoxicity.

  • Incubation: Cells are incubated for 24 hours.

  • Viability Assessment: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of pridopidine-treated cells to that of untreated, NMDA-exposed cells.

Western Blotting for Signaling Pathway Analysis

Methodology:

  • Cell Lysis: Neuronal cells treated with or without pridopidine are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, synaptophysin, PSD-95).

  • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Methodology:

  • RNA Extraction: Total RNA is isolated from treated and untreated neuronal cells or brain tissue using a suitable RNA extraction kit.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The expression levels of target genes (e.g., BDNF, D1R, GR) are quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or Actin) used for normalization.

Morris Water Maze for Cognitive Assessment in APP/PS1 Mice

Methodology:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.

  • Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.

  • Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between pridopidine-treated and vehicle-treated APP/PS1 mice.

Clinical Development and Future Directions

Pridopidine is currently in clinical development for the treatment of Huntington's disease and amyotrophic lateral sclerosis (ALS). The PROOF-HD phase 3 trial, while not meeting its primary endpoint in the overall population, showed significant benefits in patients not taking antidopaminergic medications, particularly in improving scores on the composite Unified Huntington's Disease Rating Scale (cUHDRS).[3][8][9][10] These findings are encouraging and have prompted plans for a new Phase 3 study.[8]

Future research should continue to explore the full therapeutic potential of pridopidine in a broader range of neurodegenerative and psychiatric disorders where S1R dysfunction is implicated. Further elucidation of the downstream targets of pridopidine-activated signaling pathways will be crucial for a comprehensive understanding of its neuroprotective mechanisms and for the identification of novel biomarkers of treatment response.

Conclusion

This compound represents a novel and promising therapeutic strategy for neurodegenerative diseases. Its selective activation of the sigma-1 receptor triggers a cascade of neuroprotective signaling pathways that counteract key pathological processes such as impaired BDNF signaling, mitochondrial dysfunction, and ER stress. The quantitative data and experimental methodologies presented in this technical guide provide a solid foundation for the continued investigation and development of pridopidine as a disease-modifying therapy for Huntington's disease, Alzheimer's disease, and other debilitating neurological disorders.

References

The Predecessor's Tale: A Technical Guide to the Historical Context and Development of Prodipine as an Antiparkinsonian Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodipine (developmental code name BY-101) stands as a pivotal, albeit unmarketed, chapter in the development of antiparkinsonian agents. As the direct predecessor to the more clinically successful budipine, this 4,4-diphenylpiperidine derivative demonstrated early efficacy in treating Parkinson's disease. However, its clinical development was ultimately halted due to a challenging side-effect profile, particularly gastrointestinal distress and hypotension with oral administration.[1] This technical guide delves into the historical context, preclinical and clinical observations, and the inferred mechanism of action of prodipine, drawing upon data from its successor and related compounds to construct a comprehensive overview for researchers in neuropharmacology and drug development.

Introduction: The Quest for New Antiparkinsonian Therapies

The mid-20th century saw a burgeoning effort to develop novel therapeutic strategies for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The foundational therapies of the era, primarily levodopa, while revolutionary, were associated with long-term complications, including motor fluctuations and dyskinesias. This spurred the search for alternative or adjunctive treatments that could provide symptomatic relief with a more favorable side-effect profile. Within this context, the 4,4-diphenylpiperidine series of compounds emerged as a promising class of molecules, leading to the investigation of prodipine.

Historical Development of Prodipine

Prodipine was identified as a compound with potential antiparkinsonian properties and was found to be effective in the treatment of Parkinson's disease.[1] However, its journey from the laboratory to the clinic was curtailed by significant adverse effects. Notably, oral administration of prodipine was poorly tolerated, leading to nausea, vomiting, and hypotension, which necessitated intravenous administration.[1]

This challenging side-effect profile led to the development of a close structural analog, budipine, which exhibited a more favorable tolerability profile and subsequently underwent more extensive clinical investigation.[1] Prodipine is thus best understood as a foundational molecule whose development paved the way for its more successful successor.

Inferred Pharmacological Profile and Mechanism of Action

While the precise mechanism of action of prodipine was never fully elucidated, insights can be gleaned from the more extensively studied budipine and other 4,4-diphenylpiperidine derivatives. Prodipine has been described as a "central stimulant" and is noted to have a greater propensity for inducing hyperactivity compared to budipine.[1] The pharmacology of this class of compounds is believed to be multifactorial.

Based on the known actions of budipine, the proposed mechanisms for prodipine likely involve a combination of the following pathways:

  • Indirect Dopaminergic Effects: Stimulation of the catecholaminergic system appears to be a key feature. This is likely achieved through a combination of facilitating dopamine release, inhibiting its reuptake, and potentially inhibiting monoamine oxidase B (MAO-B), the enzyme responsible for dopamine degradation.[2]

  • NMDA Receptor Antagonism: Budipine has been characterized as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2] This action could contribute to its antiparkinsonian effects by modulating glutamatergic hyperactivity in the basal ganglia, a downstream consequence of dopamine depletion.

  • Anticholinergic Activity: While likely weaker than traditional anticholinergic drugs, some antimuscarinic action may contribute to the overall therapeutic profile, particularly in alleviating tremor.[2]

  • Modulation of Other Neurotransmitter Systems: There is evidence to suggest that 4,4-diphenylpiperidine derivatives may also influence serotonergic and GABAergic systems.[2][3]

The following diagram illustrates the potential multi-target mechanism of action for Prodipine, inferred from the known pharmacology of Budipine.

Prodipine_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Prodipine Prodipine Dopamine_Vesicle Dopamine Vesicle Prodipine->Dopamine_Vesicle Facilitates Release DAT Dopamine Transporter (DAT) Prodipine->DAT Inhibits MAO-B MAO-B Prodipine->MAO-B Inhibits NMDA_Receptor NMDA Receptor Prodipine->NMDA_Receptor Antagonizes Muscarinic_Receptor Muscarinic Receptor Prodipine->Muscarinic_Receptor Weakly Antagonizes Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine Dopamine DAT->Dopamine_Synapse Reuptake Dopamine_Synapse->MAO-B Metabolism Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds Glutamate Glutamate Glutamate->NMDA_Receptor Activates Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Activates Preclinical_Workflow Synthesis Chemical Synthesis & Characterization In_Vitro In Vitro Screening (Receptor Binding Assays) Synthesis->In_Vitro Animal_Models Animal Models of Parkinson's Disease (e.g., Reserpine-induced catalepsy) In_Vitro->Animal_Models Behavioral Behavioral Assessments (Motor Activity, Tremor) Animal_Models->Behavioral Toxicity Toxicology Studies (Acute and Chronic) Behavioral->Toxicity Pharmacokinetics Pharmacokinetic Profiling (ADME) Toxicity->Pharmacokinetics

References

Review of existing literature on Prodipine hydrochloride studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodipine hydrochloride, with the developmental code name BY-101, is an experimental antiparkinsonian agent belonging to the 4,4-diphenylpiperidine series of compounds. It is notable as the precursor to the more extensively studied drug, budipine. While showing initial promise in the treatment of Parkinson's disease, Prodipine was never commercially marketed primarily due to significant adverse effects associated with its oral administration. This technical guide provides a comprehensive review of the existing, albeit limited, literature on this compound, summarizing its pharmacological profile, putative mechanism of action, and the available experimental data.

Pharmacological Profile and Clinical Observations

Prodipine was identified as an effective agent for managing symptoms of Parkinson's disease in early studies. However, its clinical development was hampered by a poor side-effect profile.

Key Observations:

  • Efficacy: An unpublished study from the Elena Klinik in Kassel (1977) suggested that Prodipine was effective in treating Parkinson's disease.[1]

  • Adverse Effects: Oral administration of this compound led to severe gastrointestinal issues, including nausea and vomiting, as well as hypotension.[1] Consequently, the drug was only tolerated when administered intravenously.[1]

  • Central Nervous System Effects: Prodipine has been described as a "central stimulant" and is noted to have a greater tendency to induce hyperactivity compared to its successor, budipine.[1]

Quantitative Data

The publicly available quantitative data for this compound is exceptionally scarce. The primary data point found in the literature is an IC50 value related to Dipeptidyl Peptidase IV (DPP-IV) inhibition. It is important to note that this activity may not be its primary mechanism of action in the context of Parkinson's disease and could be an off-target effect or a point of confusion in the literature with other compounds.

Target EnzymeSourceIC50
Dipeptidyl Peptidase IV (DPP-IV)Rabbit (purified)4.5 µM
Dipeptidyl Peptidase IV (DPP-IV)Rabbit (plasma)30 µM

Experimental Protocols

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Animal Models cluster_data_analysis Data Analysis receptor_binding Receptor Binding Assays (Dopamine, Muscarinic, NMDA receptors) dose_response Dose-Response Curve Generation receptor_binding->dose_response enzyme_inhibition Enzyme Inhibition Assays (MAO, DPP-IV) enzyme_inhibition->dose_response neurotransmitter_uptake Neurotransmitter Uptake Assays (Dopamine, Norepinephrine, Serotonin) neurotransmitter_uptake->dose_response reserpine_model Reserpine-Induced Akinesia Model (Rodent) behavioral_assessment Behavioral Assessments (Locomotor Activity, Rotational Behavior) reserpine_model->behavioral_assessment statistical_analysis Statistical Analysis (e.g., ANOVA) behavioral_assessment->statistical_analysis microdialysis In Vivo Microdialysis (Measurement of brain catecholamine levels) microdialysis->statistical_analysis dose_response->statistical_analysis

Hypothetical Experimental Workflow for this compound.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been definitively elucidated. However, the available evidence strongly suggests that its therapeutic effects in Parkinson's disease are mediated through the stimulation of the catecholaminergic system. This is largely inferred from studies on its successor, budipine, and direct, albeit limited, descriptions of Prodipine's effects.

Key Putative Mechanisms:

  • Catecholamine Enhancement: Prodipine is believed to increase the levels of dopamine, norepinephrine, and serotonin in the brain.[1] This effect was particularly noted in animals treated with reserpine, a monoamine-depleting agent.[1]

  • No Direct MAO or D2 Interaction: Studies on related compounds suggest that Prodipine does not directly inhibit monoamine oxidase (MAO) or interact with dopamine D2 receptors.[1]

Based on this, a putative signaling pathway for Prodipine's action can be visualized as follows:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron prodipine This compound dopamine Dopamine prodipine->dopamine Increases Synthesis/ Release tyrosine Tyrosine l_dopa L-DOPA tyrosine->l_dopa TH l_dopa->dopamine AADC vesicle Synaptic Vesicle dopamine->vesicle dopamine_cleft Dopamine vesicle->dopamine_cleft Exocytosis dat Dopamine Transporter (DAT) dopamine_cleft->dat Reuptake d1_receptor Dopamine D1 Receptor dopamine_cleft->d1_receptor downstream_signaling Downstream Signaling (e.g., cAMP pathway) d1_receptor->downstream_signaling therapeutic_effect Therapeutic Effect (Alleviation of Parkinsonian Symptoms) downstream_signaling->therapeutic_effect

Putative Signaling Pathway for this compound.

Discrepancies in the Literature

There is conflicting information in some databases suggesting that this compound acts as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, a mechanism typically associated with antidiabetic medications.[2][3] This is in contrast to the primary literature that identifies it as a centrally acting antiparkinsonian agent that modulates the catecholaminergic system.[1] The available IC50 values for DPP-IV inhibition may represent a secondary or off-target effect, or it could be a misattribution. Given that Prodipine's development was focused on Parkinson's disease, the catecholaminergic hypothesis is the more probable primary mechanism of action.

Conclusion and Future Directions

This compound is an early-stage experimental drug that, despite showing efficacy in treating Parkinson's disease, was ultimately abandoned due to a challenging side-effect profile. The available literature is sparse, and much of its pharmacological profile is inferred from its relationship to budipine. The conflicting reports on its mechanism of action (catecholaminergic stimulant vs. DPP-IV inhibitor) warrant further investigation, should there be renewed interest in this compound or its derivatives. For drug development professionals, the story of Prodipine serves as a case study in the importance of drug tolerance and the challenges of oral bioavailability in the development of centrally acting agents. Future research could focus on structural modifications of the 4,4-diphenylpiperidine scaffold to retain efficacy while improving the safety and tolerability profile.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Prodipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodipine hydrochloride is an experimental diphenylpiperidine derivative that has been investigated for its potential as an antiparkinsonian agent.[1] Although it showed efficacy in preclinical studies, its development was halted due to side effects, and it was never marketed.[1] These application notes provide an overview of the known in vivo experimental data and protocols for researchers interested in studying this compound. It is important to note that publicly available information is limited due to the drug's experimental nature.

Mechanism of Action

The precise mechanism of action for Prodipine is not fully understood. It is classified as a central stimulant and is thought to exert its antiparkinsonian effects by stimulating the catecholaminergic system. This leads to increased levels of dopamine, norepinephrine, and serotonin in the brain.[1] Additionally, in vivo studies have demonstrated that Prodipine is a potent and long-lasting inhibitor of Dipeptidyl peptidase IV (DPP IV).[2]

Proposed Signaling Pathway

Prodipine_Mechanism_of_Action Prodipine Prodipine hydrochloride Catecholaminergic_System Catecholaminergic System Prodipine->Catecholaminergic_System Stimulates DPPIV DPP IV Inhibition Prodipine->DPPIV Dopamine Dopamine Catecholaminergic_System->Dopamine Increases Norepinephrine Norepinephrine Catecholaminergic_System->Norepinephrine Increases Serotonin Serotonin Catecholaminergic_System->Serotonin Increases Antiparkinsonian_Effects Antiparkinsonian Effects Dopamine->Antiparkinsonian_Effects Norepinephrine->Antiparkinsonian_Effects Serotonin->Antiparkinsonian_Effects DPPIV->Antiparkinsonian_Effects

Caption: High-level overview of Prodipine's proposed mechanism.

Data Presentation

In Vivo DPP IV Inhibition

The following table summarizes the results from an in vivo study assessing the effect of this compound on plasma DPP IV activity in rabbits.[2]

Animal ModelDose (Intravenous)Observation PeriodKey Findings
Male New Zealand White Rabbits1 mg, 5 mg, 10 mg24 hours to 40 daysProfound and long-lasting inhibition of plasma DPP IV activity. After 1 hour, activity decreased to less than 20% of the pre-injection value and remained suppressed for 24 hours. It took 5 to 8 days for 50% recovery of DPP IV activity and over 20 days for complete recovery.
Pharmacokinetic Parameters (Hypothetical)
ParameterDescriptionValue
Cmax Maximum plasma concentrationData not available
Tmax Time to reach CmaxData not available
AUC Area under the plasma concentration-time curveData not available
t1/2 Elimination half-lifeData not available
Cl ClearanceData not available
Vd Volume of distributionData not available
Toxicological Profile

Detailed toxicology studies with LD50 values are not publicly available. The known side effects observed in early studies are summarized below.[1]

Adverse EffectRoute of AdministrationNotes
Nausea and VomitingOralSignificant, leading to poor tolerability.
HypotensionOral and IntravenousA noted side effect.
HyperactivityGeneralDescribed as having a greater tendency to induce hyperactivity compared to its analogue, Budipine.

Experimental Protocols

Protocol 1: In Vivo Inhibition of Plasma DPP IV Activity in Rabbits

This protocol is based on the study by De Meester et al. (1997).[2]

Objective: To determine the in vivo effect of this compound on plasma Dipeptidyl peptidase IV (DPP IV) activity.

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Male New Zealand white rabbits (3-4 kg)

  • Syringes and needles for intravenous injection

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • Fluorogenic substrate for DPP IV activity assay (e.g., Gly-Pro-4-methoxy-2-naphthylamide)

Experimental Workflow:

DPPIV_Inhibition_Workflow Start Start Acclimatize Acclimatize Rabbits Start->Acclimatize Baseline_Sample Collect Baseline Blood Sample (t=-5 min) Acclimatize->Baseline_Sample Treatment_Groups Divide into Treatment Groups (Saline, 1mg, 5mg, 10mg Prodipine) Baseline_Sample->Treatment_Groups IV_Injection Administer Single IV Bolus Injection (t=0) Treatment_Groups->IV_Injection Post_Treatment_Samples Collect Post-Treatment Blood Samples (30min, 1hr, 2hr, 24hr, etc.) IV_Injection->Post_Treatment_Samples Plasma_Separation Separate Plasma by Centrifugation Post_Treatment_Samples->Plasma_Separation DPPIV_Assay Measure DPP IV Activity using Fluorogenic Substrate Plasma_Separation->DPPIV_Assay Data_Analysis Analyze and Compare DPP IV Activity DPPIV_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo DPP IV inhibition study.

Procedure:

  • Animal Preparation: Acclimatize male New Zealand white rabbits to the laboratory conditions.

  • Baseline Blood Collection: Collect a baseline blood sample from the marginal ear vein 5 minutes prior to injection.

  • Drug Administration: Administer a single intravenous bolus injection of either saline (control) or this compound at doses of 1, 5, or 10 mg.

  • Post-Treatment Blood Collection: Collect blood samples at specified time points post-injection (e.g., 30 minutes, 1 hour, 2 hours, 24 hours, and at regular intervals for long-term studies).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • DPP IV Activity Assay: Determine the DPP IV activity in the plasma samples using a suitable fluorogenic substrate.

  • Data Analysis: Compare the DPP IV activity at different time points to the baseline values for each treatment group.

Protocol 2: General Protocol for Assessing Antiparkinsonian Activity in a 6-OHDA Rat Model

This is a generalized protocol for assessing the efficacy of an antiparkinsonian drug like Prodipine. Specific parameters would need to be optimized.

Objective: To evaluate the potential of this compound to alleviate motor deficits in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.

Materials:

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Male Wistar or Sprague-Dawley rats

  • Apomorphine or amphetamine for rotational behavior testing

  • Cylinder test apparatus

Procedure:

  • 6-OHDA Lesioning:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Inject 6-OHDA unilaterally into the medial forebrain bundle or the substantia nigra to induce degeneration of dopaminergic neurons on one side of the brain.

    • Allow the animals to recover for at least 2-3 weeks.

  • Confirmation of Lesion:

    • Administer a dopamine agonist like apomorphine or amphetamine.

    • Measure the resulting rotational behavior. A significant number of contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations confirms a successful lesion.

  • Drug Administration:

    • Administer this compound intravenously at various doses to the lesioned rats. Include a vehicle control group.

  • Behavioral Testing:

    • Rotational Behavior: Following Prodipine administration, monitor the rotational behavior of the rats over a set period. A reduction in net rotations compared to the baseline suggests efficacy.

    • Cylinder Test (Forelimb Asymmetry): Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired forelimbs to support itself against the wall. An increase in the use of the impaired limb indicates functional recovery.

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of different doses of this compound to the vehicle control.

  • Post-mortem Analysis (Optional):

    • At the end of the study, euthanize the animals and perform immunohistochemistry on brain sections to quantify the extent of the dopaminergic lesion (e.g., by staining for tyrosine hydroxylase).

Conclusion

This compound is an experimental compound with a known inhibitory effect on DPP IV and a proposed stimulatory effect on the catecholaminergic system. The provided protocols offer a framework for conducting in vivo studies to further investigate its biological activities. Researchers should be mindful of the limited publicly available data on its pharmacokinetics and toxicology and design their studies accordingly, with careful dose selection and monitoring for adverse effects.

References

Application Notes and Protocols for the Preparation of Stable Prodipine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stable solutions of Prodipine hydrochloride for laboratory use. The information is compiled from publicly available data and general best practices for handling similar chemical compounds.

Introduction

This compound is a diphenylpiperidine derivative and is recognized as a Dipeptidyl Peptidase IV (DPP-4) inhibitor.[1] As a hydrochloride salt, it is formulated to have enhanced aqueous solubility compared to its free base form.[1] Proper preparation and storage of this compound solutions are critical for obtaining accurate and reproducible experimental results. These notes provide guidance on solvent selection, solution preparation, and storage to ensure the stability and integrity of the compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 1-isopropyl-4,4-diphenylpiperidine hydrochloride[2]
CAS Number 31314-39-3[1][2]
Molecular Formula C₂₀H₂₆ClN[1][2]
Molecular Weight 315.89 g/mol [2]
Appearance To be determined (likely a solid)[2]

Solubility Data

Precise quantitative solubility data for this compound in common laboratory solvents is not widely published. However, its hydrochloride form suggests some degree of aqueous solubility.[1] One supplier notes that it is soluble in DMSO.[3] A preliminary small-scale solubility test is highly recommended to determine the solubility in your specific solvent and batch of the compound.

SolventReported SolubilityGeneral Expectation
Water Not specifiedExpected to have some solubility due to the hydrochloride salt.
Ethanol Not specifiedMay be soluble, as is common for many organic hydrochlorides.
DMSO (Dimethyl Sulfoxide) Soluble[3]
PBS (Phosphate-Buffered Saline) Not specifiedSolubility may be pH-dependent; PBS is typically near neutral pH.

Experimental Protocols

4.1. Preliminary Solubility Assessment

Objective: To determine the approximate solubility of this compound in the desired solvent before preparing a stock solution.

Materials:

  • This compound powder

  • Selected solvent (e.g., sterile water, DMSO, ethanol)

  • Vortex mixer

  • Calibrated balance

  • Microcentrifuge tubes

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.

  • Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the solid has completely dissolved, the solution is at a concentration of at least 10 mg/mL. You can proceed to make a stock solution at or below this concentration.

  • If the solid has not completely dissolved, add another measured volume of solvent and repeat the vortexing and observation steps until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

  • For aqueous solutions, gentle warming (to 37°C) and sonication can be used to aid dissolution.[3]

4.2. Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (determined from the preliminary solubility assessment)

  • Sterile, amber glass or polypropylene vials

  • Calibrated balance

  • Vortex mixer and/or sonicator

Protocol (Example for a 10 mM DMSO Stock Solution):

  • Calculate the mass of this compound needed. For a 10 mM solution, the calculation is: Mass (mg) = 10 mmol/L * 0.001 L * 315.89 g/mol * 1000 mg/g = 3.16 mg

  • Weigh out the calculated amount of this compound powder and place it in a sterile vial.

  • Add the desired volume of DMSO (e.g., 1 mL) to the vial.

  • Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

4.3. Preparation of Working Solutions

Objective: To dilute the stock solution to the final desired concentration for experiments.

Materials:

  • This compound stock solution

  • Appropriate diluent (e.g., cell culture medium, PBS)

Protocol:

  • Calculate the volume of the stock solution required to achieve the desired final concentration in the working solution using the formula: M₁V₁ = M₂V₂.

  • Add the calculated volume of the stock solution to the appropriate volume of the diluent.

  • Mix thoroughly by gentle inversion or pipetting.

  • Prepare working solutions fresh for each experiment if possible.

Stability and Storage

5.1. Solid Compound

The solid powder of this compound should be stored under the following conditions:

  • Short-term (days to weeks): 0-4°C, dry, and protected from light.[2]

  • Long-term (months to years): -20°C, dry, and protected from light.[2]

5.2. Solutions

The stability of this compound in solution is not well-documented. Based on the chemical properties of similar compounds (piperidine derivatives and hydrochloride salts), the following storage conditions are recommended to maximize stability:

Storage ConditionRecommendationRationale
Temperature Store stock solutions at -20°C or -80°C.Lower temperatures slow down the rate of chemical degradation.
pH For aqueous solutions, a slightly acidic pH may improve stability.Hydrolysis of similar compounds is often catalyzed by neutral to alkaline conditions.
Light Protect solutions from light by using amber vials or wrapping vials in foil.Many organic compounds are light-sensitive.
Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.Repeated freezing and thawing can degrade the compound.

General Recommendations for Solution Storage:

  • When stored at -20°C, it is recommended to use the solution within 1 month.[3]

  • When stored at -80°C, it is recommended to use the solution within 6 months.[3]

  • Solutions for in vivo use may require specific formulations, such as a mixture of DMSO, PEG300, Tween 80, and saline.[4]

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]

  • Avoid inhalation of the powder and contact with skin and eyes.[5]

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Visualizations

G Mechanism of Action of this compound Prodipine Prodipine hydrochloride DPP4 Dipeptidyl Peptidase IV (DPP-4) Prodipine->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Increases Glucagon Glucagon Secretion Pancreas->Glucagon Decreases BloodGlucose Lowered Blood Glucose Levels Insulin->BloodGlucose Glucagon->BloodGlucose Opposes

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

G Workflow for this compound Solution Preparation cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh 1. Weigh Prodipine hydrochloride powder add_solvent 2. Add appropriate solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex/Sonicate to dissolve add_solvent->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -20°C or -80°C, protected from light aliquot->store dilute 6. Prepare working solution by diluting stock store->dilute experiment 7. Use in experiment dilute->experiment

Caption: Recommended workflow for preparing and storing this compound solutions.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the recommended dosage of Prodipine hydrochloride for rabbit animal models is not available in the currently accessible scientific literature. This compound is an experimental antiparkinsonian agent that was the precursor to Budipine. While it was found to be effective, its development was halted due to side effects, primarily gastrointestinal issues, which necessitated intravenous administration.

These application notes provide a general framework for researchers and drug development professionals interested in investigating this compound in rabbit models. The protocols outlined below are generalized for the intravenous administration of a novel compound in rabbits and should be adapted based on preliminary dose-ranging and toxicology studies.

Quantitative Data Summary

Due to the lack of specific studies on this compound in rabbits, no quantitative data on its dosage, pharmacokinetics, or pharmacodynamics is available. For context, the following table presents pharmacokinetic parameters for other centrally acting drugs in rabbits. This is for illustrative purposes only and should not be used to infer the properties of this compound.

DrugDose (mg/kg)RouteT½ (hours)Cmax (ng/mL)Vd (L/kg)CL (L/h/kg)
Pimobendan 2.08Oral3.5415.7--
Buprenorphine 0.05SC----
BMS-181184 10 - 150IV2.31 - 4.99120,000 - 648,0000.397 - 0.799-

Data presented is for illustrative purposes and is derived from studies on different compounds.

Experimental Protocols

The following are generalized protocols for the intravenous administration of a test compound to rabbit animal models. It is crucial to perform dose-ranging studies to determine a safe and effective dose for this compound before conducting full-scale experiments.

Animal Model
  • Species: New Zealand White rabbit (Oryctolagus cuniculus)

  • Weight: 2.5 - 3.5 kg

  • Housing: Individually housed in stainless steel cages with ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the experiment.

Preparation of this compound Solution
  • This compound should be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

  • The solution should be prepared fresh on the day of the experiment and filtered through a 0.22 µm syringe filter to ensure sterility.

  • The concentration of the solution should be calculated to allow for the desired dose to be administered in a volume of 1-2 mL.

Intravenous Administration Protocol
  • Gently restrain the rabbit.

  • Disinfect the marginal ear vein with 70% ethanol.

  • Insert a 24-gauge catheter into the vein.

  • Administer the this compound solution slowly over a period of 1-2 minutes.

  • Flush the catheter with sterile saline.

  • Remove the catheter and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal closely for any adverse reactions during and after administration.

Potential Signaling Pathway

Prodipine and its analogue Budipine are known to act as central stimulants, affecting the catecholaminergic system. The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, leading to increased dopaminergic and noradrenergic activity.

Prodipine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Prodipine Prodipine hydrochloride VMAT2 VMAT2 Prodipine->VMAT2 Inhibition? MAO MAO Prodipine->MAO No Effect Dopamine_pool Dopamine Pool DAT DAT Dopamine_pool->DAT Norepinephrine_pool Norepinephrine Pool NET NET Norepinephrine_pool->NET D2R Dopamine D2 Receptor DAT->D2R Dopamine Alpha_AR Alpha-Adrenergic Receptor NET->Alpha_AR Norepinephrine Effect Increased Motor Activity & Vigilance D2R->Effect Alpha_AR->Effect Experimental_Workflow A Animal Acclimatization (7 days) B Baseline Data Collection (Behavioral, Physiological) A->B C This compound Administration (IV) B->C D Post-administration Monitoring (Adverse effects, Behavior) C->D E Pharmacokinetic Sampling (Blood collection at timed intervals) C->E F Pharmacodynamic Assessment (e.g., Motor activity, Neurotransmitter levels) D->F G Data Analysis E->G F->G H Results & Conclusion G->H

Application of Prodipine Hydrochloride in Cell Culture-Based Assays: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

Despite its investigation as an experimental antiparkinsonian agent, publicly available scientific literature lacks detailed studies on the application of Prodipine hydrochloride in cell culture-based assays. Prodipine, a 4,4-diphenylpiperidine derivative and a precursor to budipine, has been noted for its effects on the catecholaminergic system in animal models. However, specific protocols, quantitative data from cell-based assays, and well-defined cellular signaling pathways remain largely uncharacterized in published research.

This document aims to provide a foundational understanding based on the limited available information and suggests potential avenues for future research using cell culture models.

Putative Mechanism of Action and Potential In Vitro Assays

Prodipine is described as a "central stimulant" that has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brains of animals. Its analogue, budipine, is known to have a multi-faceted mechanism of action, including indirect dopaminergic effects, NMDA receptor antagonism, and antimuscarinic actions. While the direct cellular mechanisms of Prodipine are not well-elucidated, these characteristics suggest several potential applications in cell culture-based assays for neuroscience and drug discovery research.

Potential Research Applications:
  • Neuroprotection Assays: Given its development as an antiparkinsonian agent, this compound could be investigated for neuroprotective properties in cell culture models of neurodegenerative diseases like Parkinson's disease.

  • Cytotoxicity Assays: Determining the cytotoxic profile of this compound is a fundamental first step in evaluating its potential as a therapeutic agent.

  • Calcium Channel Modulation Assays: As some diphenylpiperidine derivatives exhibit activity at calcium channels, investigating Prodipine's effect on calcium influx in neuronal cells could be a valuable area of research.

  • Dopaminergic Pathway Modulation: Assays measuring dopamine release, reuptake, and receptor binding in relevant neuronal cell lines could shed light on its mechanism of action.

Experimental Protocols: Hypothetical Frameworks for Investigation

The following are proposed protocols based on standard cell culture techniques that could be adapted to study this compound.

General Cell Culture Maintenance
  • Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or primary neuronal cultures would be relevant choices for neuroprotection and mechanistic studies. For general cytotoxicity, cell lines such as HeLa or HEK293 could be used.

  • Culture Conditions: Cells should be maintained in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • This compound stock solution (e.g., in DMSO or water)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound solution. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration) and a no-cell control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress Model)

This protocol can be used to assess the potential of this compound to protect neuronal cells from oxidative stress.

Materials:

  • Differentiated neuronal cells (e.g., SH-SY5Y treated with retinoic acid) in 96-well plates

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Cell viability assay reagents (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Differentiate neuronal cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Induce oxidative stress by adding a final concentration of H₂O₂ (concentration to be optimized for the specific cell line, e.g., 100-500 µM) to the wells (except for the untreated control wells).

  • Incubate for 24 hours.

  • Assess cell viability using a standard assay like the MTT or CellTiter-Glo® assay.

  • Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

Data Presentation: A Template for Quantitative Results

As no quantitative data for this compound in cell culture is currently available, the following table serves as a template for how such data could be presented.

Assay TypeCell LineCompoundIC50 / EC50 (µM)Exposure Time (h)Reference
CytotoxicitySH-SY5YThis compoundData Not Found24Hypothetical
CytotoxicityPC12This compoundData Not Found48Hypothetical
NeuroprotectionSH-SY5YThis compoundData Not Found24Hypothetical
DPP IV InhibitionPurified Rabbit EnzymeProdipine4.5N/A[1]
DPP IV InhibitionRabbit PlasmaProdipine30N/A[1]

Visualization of Potential Signaling Pathways and Workflows

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the study of this compound in cell culture.

G cluster_0 Hypothetical Prodipine Signaling Prodipine Prodipine DopamineReceptor Dopamine Receptor Prodipine->DopamineReceptor Activates? AdenylateCyclase Adenylate Cyclase DopamineReceptor->AdenylateCyclase cAMP cAMP AdenylateCyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Neuroprotection Neuroprotection CREB->Neuroprotection

Hypothetical Dopaminergic Signaling Pathway for Prodipine.

G cluster_1 Cytotoxicity Assay Workflow Start Seed Cells Treat Treat with Prodipine HCl Start->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

General Workflow for an MTT-based Cytotoxicity Assay.

Conclusion and Future Perspectives

The application of this compound in cell culture-based assays is a nascent field with significant potential for discovery. The lack of published data underscores the need for foundational research to characterize its cellular effects. Future studies should focus on establishing its cytotoxicity profile across various cell lines, elucidating its precise mechanism of action at the cellular level, and exploring its therapeutic potential in models of neurodegenerative diseases. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in investigating this compound.

References

Application Notes and Protocols for Determining the IC50 of Prodipine Hydrochloride Analogue, Budipine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prodipine hydrochloride is a 4,4-diphenylpiperidine derivative with potential applications in neuropharmacology. Determining its half-maximal inhibitory concentration (IC50) is a critical step in characterizing its potency and mechanism of action. This document provides detailed protocols for in vitro assays relevant to the known pharmacological profile of its analogue, Budipine, which includes interactions with N-methyl-D-aspartate (NMDA) receptors and muscarinic acetylcholine receptors.

Data Presentation: In Vitro IC50 and Ki Values for Budipine

The following table summarizes the available quantitative data for Budipine from in vitro assays. These values can be used as a reference for expected potency when testing this compound against similar targets.

CompoundAssay TypeTarget/LigandCell/Tissue TypeIC50 / KiReference
BudipineRadioligand Binding AssayNMDA Receptor ([3H]TCP binding)Not specifiedIC50: 36 µM[1]
BudipineRadioligand Binding AssayMuscarinic Receptors ([3H]3-quinuclidinol benzilate binding)Not specifiedIC50: 1.1 µM[1]
BudipineWhole-Cell Patch ClampNMDA-induced currentsCultured striatal neuronsIC50: 59.4 µM[2]
BudipineRadioligand Binding AssayPCP binding site of NMDA ReceptorPostmortem human brain frontal cortex membranesKi: ~12 µM[3]
BudipineRadioligand Binding AssaySigma 1 binding sitesPostmortem human brain frontal cortex membranesKi: ~2 µM[3]

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor ([3H]TCP)

This protocol is designed to determine the IC50 value of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Test compound (this compound)

  • [3H]TCP (Thienylcyclohexylpiperidine)

  • Membrane preparation from a relevant tissue source (e.g., rat brain cortex)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the assay buffer to achieve a range of final concentrations for the dose-response curve.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of a known NMDA receptor antagonist like MK-801 (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [3H]TCP at a final concentration of approximately 2.5 nM.[1]

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

  • Washing: Wash each well with cold wash buffer three times to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Whole-Cell Patch Clamp Electrophysiology for NMDA Receptor Currents

This protocol measures the functional inhibition of NMDA receptor-mediated ion currents by a test compound in cultured neurons.

Materials:

  • Cultured primary neurons (e.g., striatal, hippocampal, or cortical neurons)[2]

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose, 0.001 Glycine, pH 7.3

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH 7.3

  • NMDA

  • Test compound (this compound)

Protocol:

  • Cell Preparation: Plate cultured neurons on coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch clamp configuration on a selected neuron.

    • Hold the cell at a membrane potential of -70 mV.[2]

    • Perfuse the external solution over the cell.

  • Eliciting NMDA Currents: Apply a brief pulse of NMDA (e.g., 200 µM) to elicit an inward current.[2]

  • Compound Application: Co-apply the test compound at various concentrations with the NMDA pulse.

  • Data Acquisition: Record the peak amplitude of the NMDA-induced current in the absence and presence of the test compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of the NMDA-induced current for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_compound Prepare this compound Dilutions radioligand Radioligand Binding Assay prep_compound->radioligand patch_clamp Whole-Cell Patch Clamp prep_compound->patch_clamp prep_cells Culture and Prepare Cells/Membranes prep_cells->radioligand prep_cells->patch_clamp data_acq Data Acquisition radioligand->data_acq Radioactivity Count patch_clamp->data_acq Current Amplitude dose_response Generate Dose-Response Curve data_acq->dose_response ic50_calc Calculate IC50 dose_response->ic50_calc

Caption: Experimental workflow for IC50 determination.

budipine_moa cluster_glutamatergic Glutamatergic Synapse cluster_cholinergic Cholinergic Synapse cluster_dopaminergic Dopaminergic Effects (Indirect) budipine Budipine nmda_receptor NMDA Receptor budipine->nmda_receptor Antagonizes (IC50: ~36-60 µM) muscarinic_receptor Muscarinic Receptor budipine->muscarinic_receptor Antagonizes (IC50: 1.1 µM) da_release Dopamine Release budipine->da_release Facilitates maob MAO-B budipine->maob Inhibits da_reuptake Dopamine Reuptake budipine->da_reuptake Inhibits cluster_glutamatergic cluster_glutamatergic cluster_cholinergic cluster_cholinergic cluster_dopaminergic cluster_dopaminergic glutamate Glutamate glutamate->nmda_receptor Activates acetylcholine Acetylcholine acetylcholine->muscarinic_receptor Activates

Caption: Multifaceted mechanism of action of Budipine.

References

Application Notes and Protocols for Utilizing Prodipine Hydrochloride in Metabolic Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Prodipine hydrochloride is a diphenyl-phosphonate derivative that functions as a potent, slow-binding, and irreversible inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1][2] This enzyme plays a critical role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound prolongs the action of these hormones, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner. These characteristics make this compound a valuable research tool for investigating metabolic pathways, particularly those involved in glucose metabolism and type 2 diabetes.[1]

Mechanism of Action

DPP-4 is a serine protease that is widely expressed in various tissues and exists in both a membrane-bound and a soluble form in plasma. Its primary metabolic role is the cleavage of N-terminal dipeptides from a variety of substrates, including the incretin hormones GLP-1 and GIP. These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

This compound irreversibly binds to the active site of DPP-4, thereby preventing the degradation of GLP-1 and GIP. The resulting increase in active incretin levels leads to several downstream effects that contribute to improved glucose control:

  • Enhanced Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreas to release more insulin in response to elevated blood glucose.

  • Suppressed Glucagon Secretion: GLP-1, in particular, inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

The study of these effects allows researchers to dissect the intricate signaling cascades governed by incretin hormones and their role in metabolic regulation.

Research Applications

This compound can be utilized in a variety of research settings to explore metabolic pathways:

  • In Vitro Enzyme Kinetics: To study the inhibitory mechanism of compounds on DPP-4 activity and to screen for novel DPP-4 inhibitors.

  • Cell-Based Assays: To investigate the downstream effects of DPP-4 inhibition on intracellular signaling pathways in pancreatic, intestinal, or other metabolically active cell lines.

  • In Vivo Animal Models: To examine the physiological effects of DPP-4 inhibition on glucose tolerance, insulin sensitivity, and other metabolic parameters in preclinical models of metabolic diseases.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the duration of action and the relationship between plasma drug concentration and DPP-4 inhibition.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueSpeciesSource
IC50 (Purified DPP-4) 4.5 µMRabbit[2]
IC50 (Plasma DPP-4) 30 µMRabbit[2]
In Vivo Efficacy <20% of pre-injection DPP-4 activity 1 hour post-doseRabbit[2]
In Vivo Duration 5-8 days for 50% recovery of DPP-4 activityRabbit[2]

Experimental Protocols

Protocol 1: In Vitro Determination of DPP-4 Inhibition by this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on DPP-4 activity using a fluorogenic substrate.

Materials:

  • This compound

  • Purified Dipeptidyl Peptidase-4 (DPP-4) enzyme

  • Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations to be tested (e.g., 0.1 µM to 100 µM).

  • Enzyme Preparation: Dilute the purified DPP-4 enzyme in the assay buffer to a working concentration.

  • Assay Reaction: a. To each well of the 96-well microplate, add 50 µL of the diluted this compound solutions or vehicle control (assay buffer with the same percentage of DMSO as the drug solutions). b. Add 25 µL of the diluted DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes) using the microplate reader.

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence intensity versus time) for each concentration of this compound. b. Normalize the reaction rates to the vehicle control to determine the percent inhibition for each concentration. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Assessment of Plasma DPP-4 Inhibition in a Rabbit Model

Objective: To evaluate the in vivo efficacy and duration of action of this compound on plasma DPP-4 activity in rabbits.

Materials:

  • Male New Zealand white rabbits (3-4 kg)

  • This compound

  • Sterile saline solution

  • Blood collection tubes containing an anticoagulant (e.g., EDTA)

  • Centrifuge

  • DPP-4 activity assay kit (as described in Protocol 1 or a commercial equivalent)

Procedure:

  • Acclimatization: Acclimatize the rabbits to the laboratory conditions for at least one week prior to the experiment.

  • Baseline Blood Collection: Collect a baseline blood sample from the marginal ear vein of each rabbit.

  • Drug Administration: Administer a single intravenous injection of this compound (e.g., 1, 5, or 10 mg dissolved in sterile saline) or a vehicle control (sterile saline) to the rabbits.[2]

  • Post-Dose Blood Collection: Collect blood samples at various time points post-injection (e.g., 1, 4, 8, 24 hours, and then daily for up to 21 days).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • DPP-4 Activity Assay: Determine the DPP-4 activity in the plasma samples using the in vitro assay described in Protocol 1.

  • Data Analysis: a. Express the DPP-4 activity at each time point as a percentage of the baseline activity for each rabbit. b. Plot the mean percent DPP-4 activity against time for each treatment group. c. Determine the time required for DPP-4 activity to recover to 50% of the baseline level.

Visualizations

DPP4_Signaling_Pathway cluster_Gut Gut Lumen cluster_Intestine Intestinal L-cells cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release stimulates Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 DPP-4 DPP-4 Active GLP-1->DPP-4 substrate Beta-cells Beta-cells Active GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells Active GLP-1->Alpha-cells inhibits Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 inactivates Prodipine Prodipine hydrochloride Prodipine->DPP-4 inhibits Insulin Release Insulin Release Beta-cells->Insulin Release Glucagon Release Glucagon Release Alpha-cells->Glucagon Release

Caption: DPP-4 signaling pathway and the inhibitory action of this compound.

In_Vitro_Workflow A Prepare Prodipine HCl Stock and Dilutions C Add Prodipine HCl/Vehicle to 96-well Plate A->C B Prepare DPP-4 Enzyme and Substrate Solutions D Add DPP-4 Enzyme and Incubate B->D E Add Substrate to Initiate Reaction B->E C->D D->E F Measure Fluorescence over Time E->F G Calculate Reaction Rates and Percent Inhibition F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: Experimental workflow for in vitro DPP-4 inhibition assay.

In_Vivo_Workflow A Acclimatize Rabbits B Collect Baseline Blood Sample A->B C Administer Prodipine HCl or Vehicle (IV) B->C D Collect Blood Samples at Timed Intervals C->D E Prepare Plasma from Blood Samples D->E F Measure DPP-4 Activity in Plasma E->F G Calculate Percent of Baseline DPP-4 Activity F->G H Plot DPP-4 Activity vs. Time G->H

Caption: Experimental workflow for in vivo assessment of DPP-4 inhibition.

References

Application Notes and Protocols: Investigating Glucose Metabolism with Prodipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prodipine hydrochloride is a potent, irreversible inhibitor of Dipeptidyl Peptidase IV (DPP-4), a key enzyme in glucose homeostasis.[1] DPP-4 is a serine exopeptidase that is widely expressed in the body and is responsible for the degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3] By inhibiting DPP-4, this compound prevents the breakdown of these incretins, leading to their increased circulation and prolonged action.[3] This results in enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells, both of which contribute to lowering blood glucose levels.[3] These characteristics make this compound a valuable research tool for investigating the intricate pathways of glucose metabolism and the therapeutic potential of DPP-4 inhibition in metabolic disorders like type 2 diabetes.

Data Presentation

In Vivo Efficacy of this compound

Table 1: In Vivo Inhibition of Plasma DPP-4 Activity by this compound in Rabbits [1]

Treatment GroupTime Post-InjectionPlasma DPP-4 Activity (% of Pre-injection)Duration of Effect
Saline (Control)1 hour~100%N/A
Prodipine (10 mg, single i.v. injection)1 hour< 20%Half-recovery: 5-8 days; Full recovery: >20 days
Prodipine (1, 5, or 10 mg, single i.v. injection)24 hoursProfound and long-lasting inhibitionDose-dependent duration

Data adapted from De Meester et al., Biochemical Pharmacology, 1997.[1]

Comparative Data for DPP-4 Inhibitors

To provide a framework for designing experiments with this compound, the following tables summarize quantitative data for other well-characterized DPP-4 inhibitors.

Table 2: IC50 Values for Common DPP-4 Inhibitors

InhibitorIC50 (nM)
Sitagliptin4.38[4]
Vildagliptin~13[5]
Saxagliptin~1.3[5]

Table 3: Representative Effects of DPP-4 Inhibition on Glucose Metabolism In Vitro

Cell LineTreatmentEffect on Glucose UptakeKey Protein Expression ChangesReference
L6 MyotubesSitagliptinIncreased 2-NBDG uptakeUpregulation of GLUT4 expression[6][7]
CardiomyocytesSitagliptinEnhanced 18FDG uptakeIncreased sarcolemmal translocation of GLUT4[8][9]
Adipose and Skeletal Muscle (in vivo)SitagliptinNot directly measuredUpregulation of GLUT4 expression[6][7]
Liver (in vivo)SitagliptinNot directly measuredIncreased phosphorylation of Akt[10]

Signaling Pathways and Experimental Workflows

DPP4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Inactivation GLP-1R GLP-1 Receptor GLP-1->GLP-1R Binds DPP-4->GLP-1 Insulin_Secretion Increased Insulin Secretion GLP-1R->Insulin_Secretion Stimulates GLUT4_mem GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4_mem->Glucose_Uptake Prodipine Prodipine hydrochloride Prodipine->DPP-4 PI3K_Akt PI3K/Akt Pathway Insulin_Secretion->PI3K_Akt Activates GLUT4_vesicle GLUT4 Vesicle PI3K_Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem

DPP-4 inhibition by this compound enhances glucose uptake.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays A Culture L6 Myoblasts or 3T3-L1 Preadipocytes B Induce Differentiation to Myotubes or Adipocytes A->B C Serum Starve Differentiated Cells B->C D Treat with Prodipine HCl (Dose-Response and Time-Course) C->D E Stimulate with Insulin (as required for specific assays) D->E F DPP-4 Activity Assay (Cell Lysate/Conditioned Media) D->F G 2-NBDG Glucose Uptake Assay E->G H Western Blot for p-Akt, GLUT4, etc. E->H

Workflow for in vitro analysis of this compound effects.

Experimental Protocols

In Vitro DPP-4 Activity Assay (Fluorescence-Based)

This protocol is designed to determine the in vitro inhibitory activity of this compound on DPP-4.

Materials:

  • Recombinant Human DPP-4

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[11]

  • DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • This compound stock solution (in an appropriate solvent, e.g., DMSO or water)

  • Positive Control Inhibitor (e.g., Sitagliptin)[11]

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DPP-4 Assay Buffer.

    • Dilute the DPP-4 enzyme in Assay Buffer to the desired concentration (e.g., 0.1 ng/µl).[12]

    • Dilute the H-Gly-Pro-AMC substrate in Assay Buffer to the final working concentration (e.g., 100 µM).[12]

    • Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup (in triplicate):

    • 100% Activity Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-4 enzyme, and 10 µl of the solvent used for the inhibitor.[11]

    • Background Wells: Add 40 µl of Assay Buffer and 10 µl of the inhibitor solvent.[11]

    • Positive Control Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-4 enzyme, and 10 µl of the positive control inhibitor.[11]

    • Test Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-4 enzyme, and 10 µl of each this compound dilution.[11]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 50 µl of the diluted substrate solution to all wells.[11]

    • Cover the plate and incubate for 30 minutes at 37°C.[11]

  • Measurement and Data Analysis:

    • Read the fluorescence on the microplate reader.

    • Subtract the background fluorescence from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the 100% activity wells.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Cell Culture and Differentiation

a) L6 Myotubes:

  • Culture: Culture L6 myoblasts in DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: When cells reach ~80% confluency, switch to DMEM with 2% horse serum to induce differentiation into myotubes. Allow 5-7 days for differentiation, changing the medium every 2 days.

b) 3T3-L1 Adipocytes: [13][14]

  • Culture: Grow 3T3-L1 preadipocytes in DMEM with high glucose and 10% calf serum.[14]

  • Initiate Differentiation (Day 0): Two days after cells reach 100% confluency, change the medium to a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.[13][14]

  • Insulin Treatment (Day 3): Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.[13]

  • Maturation (Day 5 onwards): Change the medium to DMEM with 10% FBS every 2 days. Mature adipocytes, characterized by lipid droplet accumulation, are typically ready for experiments by day 8-12.[13][14]

2-NBDG Glucose Uptake Assay

This protocol measures glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.

Materials:

  • Differentiated L6 myotubes or 3T3-L1 adipocytes in a 96-well plate.

  • Krebs-Ringer Phosphate Buffer (KRPB) or similar glucose-free buffer.

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

  • This compound.

  • Insulin (positive control).

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

Procedure:

  • Cell Preparation: Differentiate cells in a 96-well plate as described above.

  • Serum Starvation: Wash the cells twice with warm PBS and then incubate in serum-free medium (e.g., DMEM with 0.2% BSA) for 2-4 hours.

  • Inhibitor Treatment: Remove the starvation medium and incubate the cells with various concentrations of this compound in KRPB for the desired time (e.g., 1-24 hours). Include a vehicle control.

  • Insulin Stimulation: For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) to the appropriate wells for 30 minutes at 37°C.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 100 µM to all wells and incubate for 30-60 minutes at 37°C.[15]

  • Wash: Terminate the uptake by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Measurement: Add 100 µl of PBS to each well and measure the fluorescence using a microplate reader.

  • Data Analysis: Normalize the fluorescence values of treated cells to the vehicle control to determine the fold change in glucose uptake.

Western Blotting for Insulin Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the insulin signaling pathway, such as Akt and GLUT4.

Materials:

  • Differentiated and treated cells.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[16]

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GLUT4, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 20 minutes at 4°C.[17]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[17]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Washing: Repeat the washing steps as in step 7.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[16]

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin. For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.

References

Application Notes and Protocols: Pridopidine in Experimental Models of Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Prodipine hydrochloride" did not yield significant results in the context of neurodegenerative disease research. The available scientific literature extensively covers "Pridopidine," a compound with a similar name and significant research in this field. These application notes and protocols are therefore based on the substantial body of evidence for Pridopidine.

Introduction

Pridopidine is a small molecule compound being investigated for its therapeutic potential in several neurodegenerative disorders, most notably Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1] Initially developed as a dopamine stabilizer, recent research has unveiled a more complex mechanism of action centered on its role as a Sigma-1 receptor (S1R) agonist.[2][3] Activation of S1R by Pridopidine triggers a cascade of neuroprotective effects, making it a promising candidate for disease-modifying therapies.[4][5][6]

These application notes provide an overview of Pridopidine's mechanism of action, summarize key quantitative data from preclinical and clinical studies, and offer detailed protocols for its use in experimental models of neurodegenerative diseases.

Mechanism of Action

Pridopidine's primary mode of action is the activation of the Sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[1][2][3] S1R is involved in regulating crucial cellular processes for neuronal health and survival.[2]

Key neuroprotective effects mediated by Pridopidine through S1R activation include:

  • Enhancement of Mitochondrial Function: Pridopidine has been shown to improve mitochondrial dynamics and function, which are often impaired in neurodegenerative diseases.[1] It helps maintain the contact sites between the ER and mitochondria, leading to improved mitochondrial activity and reduced production of reactive oxygen species (ROS).[1]

  • Reduction of Endoplasmic Reticulum (ER) Stress: In cellular models of Huntington's disease, Pridopidine ameliorates ER stress induced by the mutant huntingtin (mHTT) protein, starting at low nanomolar concentrations.[1]

  • Upregulation of Neuroprotective Pathways: Pridopidine treatment upregulates several pro-survival signaling pathways.[5][6] This includes the brain-derived neurotrophic factor (BDNF) pathway, the AKT/PI3K pathway, and dopamine D1 receptor (D1R)-associated genes.[5][6] The effect on BDNF secretion is dependent on S1R activation.[5][6]

  • Dopamine Stabilization: Originally, Pridopidine was characterized as a dopamine D2 receptor antagonist, which contributes to its ability to improve motor symptoms.[7] This action helps to normalize the function of the indirect pathway in the basal ganglia, which is often dysregulated in Huntington's disease.[7]

Data Presentation

The following tables summarize quantitative data from various studies on Pridopidine.

Table 1: Preclinical Data for Pridopidine in Huntington's Disease Models

Experimental ModelTreatment DetailsKey FindingsReference
YAC128 HD MiceEarly or presymptomatic treatmentSignificant improvement in motor coordination, indicating a delay in symptom onset. Reduced mitochondrial reactive oxygen species (ROS) levels.[1]
R6/2 HD MiceNot specifiedImproved motor performance and anti-apoptotic effects in vitro. Increased expression of BDNF and DARPP32, and reduction in the size of mHtt aggregates in the striatum.[8][9]
Rat Striatum (Genome-wide expression profiling)Pridopidine vs. sham treatmentUpregulation of the BDNF pathway (P = 1.73E-10), glucocorticoid receptor (GR) response (P = 1E-10), D1R-associated genes (P = 0.001), and the AKT/PI3K pathway (P = 0.004).[5][6]
Cellular HD ModelsLow nanomolar concentrationsSignificant amelioration of mHTT-induced ER stress.[1]

Table 2: Clinical Trial Data for Pridopidine in Huntington's Disease

Clinical TrialDosageDurationPrimary Outcome MeasureKey FindingsReference
MermaiHD and HART (Meta-analysis)Not specifiedNot specifiedTotal Motor ScoreImprovement in total motor score, hand movements, gait, and balance.[8]
PRIDE-HDNot specifiedNot specifiedTotal Functional Capacity (TFC)Better maintenance of TFC in patients treated with Pridopidine.[2]
Randomized, double-blind, placebo-controlled trial20 mg, 45 mg, 90 mg daily12 weeksChange in Modified Motor ScoreThe 90 mg/day dosage showed a trend towards improvement in motor function (P = 0.08 for Modified Motor Score; nominal P = 0.04 for Total Motor Score). The drug was generally well tolerated.[10]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Huntington's Disease Mouse Model (e.g., R6/2 or YAC128)

Objective: To assess the neuroprotective and behavioral effects of Pridopidine in a transgenic mouse model of Huntington's disease.

Materials:

  • R6/2 or YAC128 mice and wild-type littermates.

  • Pridopidine hydrochloride.

  • Vehicle (e.g., sterile saline or as appropriate for the route of administration).

  • Equipment for behavioral testing (e.g., rotarod, open field).

  • Materials for tissue collection and processing (e.g., perfusion solutions, cryostat).

  • Reagents for immunohistochemistry and biochemical analyses (e.g., antibodies against BDNF, DARPP32, mHtt).

Procedure:

  • Animal Housing and Grouping: House animals under standard conditions with ad libitum access to food and water. Randomly assign mice to treatment groups (e.g., vehicle control, different doses of Pridopidine).

  • Drug Administration: Administer Pridopidine or vehicle daily via a suitable route (e.g., oral gavage, subcutaneous injection). The dosage and duration will depend on the specific study design, with doses around 90 mg/day being suggested as potentially effective in clinical trials, which can be scaled for mice.[8][10]

  • Behavioral Testing: Conduct a battery of behavioral tests at specified time points to assess motor function, coordination, and cognitive deficits.

    • Rotarod Test: To measure motor coordination and balance.

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde). Collect brain tissue for further analysis.

  • Histological and Biochemical Analysis:

    • Immunohistochemistry: Section the brain tissue and perform immunohistochemical staining for markers of neuroprotection (e.g., BDNF, DARPP32) and pathology (e.g., mHtt aggregates).

    • Western Blotting: Analyze protein levels of key signaling molecules (e.g., p-AKT, total AKT) in brain homogenates.

    • Gene Expression Analysis: Use techniques like RT-qPCR to measure the expression of genes in pathways of interest.

Protocol 2: In Vitro Neuroprotection Assay in a Cellular Model of Huntington's Disease

Objective: To evaluate the ability of Pridopidine to protect against mutant huntingtin (mHTT)-induced toxicity in a neuronal cell line.

Materials:

  • Neuronal cell line expressing mHTT (e.g., striatal cells from knock-in mice or transfected cell lines).

  • Pridopidine hydrochloride.

  • Cell culture medium and supplements.

  • Reagents for inducing cellular stress (if applicable).

  • Reagents for assessing cell viability (e.g., MTT, LDH assay).

  • Reagents for measuring apoptosis (e.g., caspase-3 activity assay, TUNEL staining).

  • Reagents for assessing mitochondrial function (e.g., JC-1, MitoSOX).

  • Reagents for measuring ER stress markers (e.g., antibodies against CHOP, p-eIF2α).

Procedure:

  • Cell Culture and Treatment: Culture the neuronal cells under standard conditions. Treat the cells with varying concentrations of Pridopidine (starting from low nanomolar ranges) for a specified duration before or concurrently with the induction of mHTT-related stress.[1]

  • Assessment of Cell Viability: After the treatment period, assess cell viability using standard assays like the MTT or LDH assay.

  • Apoptosis Assays: Measure markers of apoptosis, such as caspase-3 activity or DNA fragmentation (TUNEL staining), to determine if Pridopidine has anti-apoptotic effects.

  • Mitochondrial Function Analysis:

    • Measure mitochondrial membrane potential using a fluorescent probe like JC-1.

    • Assess mitochondrial superoxide production using MitoSOX Red.

  • ER Stress Analysis: Perform Western blotting or immunofluorescence to detect the expression of key ER stress markers.

Visualizations

Pridopidine_Signaling_Pathway Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) Pridopidine->S1R activates D2R Dopamine D2 Receptor Pridopidine->D2R antagonizes ER_Mito ER-Mitochondria Interface S1R->ER_Mito localizes to BDNF_Pathway BDNF Pathway S1R->BDNF_Pathway upregulates AKT_PI3K_Pathway AKT/PI3K Pathway S1R->AKT_PI3K_Pathway upregulates D1R_Genes D1R-Associated Genes S1R->D1R_Genes upregulates Mitochondria Mitochondrial Function ER_Mito->Mitochondria improves ER_Stress ER Stress ER_Mito->ER_Stress reduces Neuroprotection Neuroprotection & Neuronal Survival Mitochondria->Neuroprotection ER_Stress->Neuroprotection BDNF_Pathway->Neuroprotection AKT_PI3K_Pathway->Neuroprotection D1R_Genes->Neuroprotection Motor_Symptoms Improvement of Motor Symptoms D2R->Motor_Symptoms

Caption: Pridopidine's dual mechanism of action.

Experimental_Workflow start Start: Hypothesis Pridopidine is neuroprotective in_vitro In Vitro Studies (Cellular Models) start->in_vitro in_vivo In Vivo Studies (Animal Models) start->in_vivo data_analysis Data Analysis & Interpretation in_vitro->data_analysis behavioral Behavioral Analysis (e.g., Rotarod, Open Field) in_vivo->behavioral histology Post-mortem Analysis (Histology, Biochemistry) behavioral->histology histology->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

Caption: General experimental workflow for Pridopidine evaluation.

References

Application Notes and Protocols for Measuring DPP-4 Inhibition by Prodipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.

Prodipine hydrochloride, a dipeptide-derived diphenylphosphonate, has been identified as a slow-binding, irreversible inhibitor of DPP-4.[1] Its mechanism of action involves the formation of a covalent adduct with the catalytic site of the enzyme.[2] This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound against DPP-4, both in vitro and in vivo.

Mechanism of DPP-4 Inhibition

DPP-4 inhibitors block the enzymatic activity of DPP-4, thereby increasing the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion, reduced glucagon secretion, and improved glycemic control. Prodipine, as an irreversible inhibitor, forms a stable covalent bond with the enzyme, leading to a prolonged duration of action.[1][2]

DPP4_Signaling_Pathway Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreas Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 are substrates for Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose reduces hepatic glucose output Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates Prodipine Prodipine HCl Prodipine->DPP4 irreversibly inhibits

Figure 1: DPP-4 Signaling Pathway and Point of Inhibition by Prodipine HCl.

Data Presentation: Quantitative Analysis of DPP-4 Inhibition

InhibitorType of InhibitionPotency MetricValueReference
Ala-PipP(OPh-4-Cl)₂ Irreversiblek_inact0.353 s⁻¹[3]
K_I236 µM[3]
Sitagliptin Reversible, CompetitiveIC₅₀19 nM
Vildagliptin Reversible, CovalentIC₅₀~3.5 nM
Saxagliptin Reversible, CovalentIC₅₀~0.5 nM
Linagliptin Reversible, CompetitiveIC₅₀~1 nM

The in vivo efficacy of Prodipine has been demonstrated in a rabbit model. The following table summarizes the dose-dependent inhibition of plasma DPP-4 activity.

Prodipine Dose (mg)Route of AdministrationAnimal ModelTime Point% Inhibition of Plasma DPP-4 ActivityReference
1IntravenousRabbit1 hour>80%[1]
5IntravenousRabbit1 hour>80%[1]
10IntravenousRabbit1 hour>80%[1]

Following a single intravenous dose of Prodipine, a profound and long-lasting inhibition of plasma DPP-4 activity was observed. It took 5 to 8 days for the DPP-4 activity to recover to 50% of the pre-treatment level, and over 20 days for complete recovery.[1]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is designed to determine the kinetic parameters (k_inact and K_I) for an irreversible inhibitor like this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - DPP-4 Enzyme - Prodipine HCl Stock - Fluorogenic Substrate Serial_Dilution Prepare Serial Dilutions of Prodipine HCl Reagents->Serial_Dilution Preincubation Pre-incubate DPP-4 with Prodipine HCl (various concentrations and times) Serial_Dilution->Preincubation Initiate_Reaction Initiate Reaction with Fluorogenic Substrate Preincubation->Initiate_Reaction Kinetic_Read Measure Fluorescence Kinetically Initiate_Reaction->Kinetic_Read Plot_Data Plot ln(% Activity) vs. Time Kinetic_Read->Plot_Data Calculate_kobs Determine k_obs for each Inhibitor Concentration Plot_Data->Calculate_kobs Plot_kobs Plot k_obs vs. [Inhibitor] Calculate_kobs->Plot_kobs Determine_kinact_KI Determine k_inact and K_I Plot_kobs->Determine_kinact_KI

Figure 2: Experimental Workflow for In Vitro DPP-4 Inhibition Assay.

Materials:

  • Recombinant human DPP-4 enzyme

  • This compound

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader with kinetic capabilities (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer and bring to the assay temperature (e.g., 37°C).

    • Reconstitute the DPP-4 enzyme in Assay Buffer to the desired concentration.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Assay Buffer.

    • Prepare the fluorogenic substrate solution in Assay Buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the serially diluted this compound solutions. Include a vehicle control (buffer with the same concentration of solvent as the inhibitor solutions).

    • Add the DPP-4 enzyme solution to all wells to initiate the pre-incubation.

    • Incubate the plate at 37°C for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • At the end of each pre-incubation time point, add the fluorogenic substrate to all wells to start the enzymatic reaction.

    • Immediately begin measuring the fluorescence intensity kinetically for 10-15 minutes at 37°C.

  • Data Analysis for Irreversible Inhibition:

    • For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity from the linear portion of the kinetic read.

    • Calculate the percentage of remaining enzyme activity at each pre-incubation time point relative to the time-zero control.

    • Plot the natural logarithm (ln) of the percent remaining activity versus the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the following equation to determine k_inact and K_I: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the inhibitor concentration.

Irreversible_Inhibition_Kinetics E_I E + I EI_complex E-I (non-covalent) E_I->EI_complex k_on EI_complex->E_I k_off E_I_covalent E-I (covalent) EI_complex->E_I_covalent k_inact

Figure 3: Kinetic Model for Irreversible Enzyme Inhibition.
In Vivo DPP-4 Inhibition Assay

This protocol is based on the study of Prodipine's effect on plasma and tissue DPP-4 activity in rabbits.[1]

Materials:

  • This compound

  • Saline solution

  • Experimental animals (e.g., male rabbits, 3-4 kg)

  • Blood collection tubes (containing an anticoagulant like EDTA)

  • Centrifuge

  • Tissue homogenization buffer and equipment

  • DPP-4 activity assay kit (fluorometric or colorimetric)

Procedure:

  • Animal Dosing:

    • Acclimate animals to the experimental conditions.

    • Collect a baseline blood sample before dosing.

    • Administer a single intravenous injection of this compound at various doses (e.g., 1, 5, 10 mg) dissolved in saline. A control group should receive saline only.

  • Sample Collection:

    • Collect blood samples at various time points post-injection (e.g., 1, 6, 24 hours, and then daily for an extended period to monitor recovery).

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., kidney, liver, lung, spleen).

  • Sample Preparation:

    • Plasma: Centrifuge the collected blood samples to separate the plasma. Store plasma at -80°C until analysis.

    • Tissue Homogenates: Mince the collected tissues and homogenize in a suitable buffer on ice. Centrifuge the homogenates to pellet cellular debris and collect the supernatant. Determine the protein concentration of the supernatant.

  • Measurement of DPP-4 Activity:

    • Thaw the plasma and tissue homogenate samples.

    • Measure the DPP-4 activity in each sample using a commercially available DPP-4 activity assay kit, following the manufacturer's instructions.

    • Calculate the percentage of DPP-4 inhibition in the Prodipine-treated groups relative to the saline-treated control group at each time point.

Conclusion

The provided protocols offer a framework for the comprehensive evaluation of this compound as a DPP-4 inhibitor. The in vitro assay allows for the determination of key kinetic parameters that define its potency as an irreversible inhibitor. The in vivo protocol enables the assessment of its pharmacological effects, including dose-dependency and duration of action, in a relevant animal model. These techniques are essential for the preclinical characterization of this compound and for guiding further drug development efforts.

References

Troubleshooting & Optimization

Managing common side effects of Prodipine hydrochloride in animal studies, such as nausea.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Managing Nausea in Animal Studies

This guide provides researchers, scientists, and drug development professionals with technical support for managing and quantifying nausea, a common side effect observed in animal studies with the chemotherapeutic agent Cisplatin.

Frequently Asked Questions (FAQs)

Q1: What are the common animal models for studying Cisplatin-induced nausea and emesis?

A1: The primary models depend on the species' ability to vomit.

  • For emetic species: Ferrets and dogs are commonly used, as they exhibit a vomiting reflex similar to humans. Cisplatin administration induces measurable episodes of retching and vomiting.[1][2][3]

  • For non-emetic species: Rats and mice are incapable of vomiting. In these species, an illness-response behavior called "pica" is used as a surrogate marker for nausea.[4][5] Pica is the consumption of non-nutritive substances, most commonly kaolin clay.[6] An increase in kaolin consumption is a well-validated index of Cisplatin-induced nausea.[4][7]

Q2: What is the underlying mechanism of acute Cisplatin-induced nausea?

A2: Acute nausea and vomiting, occurring within the first 24 hours of Cisplatin administration, are primarily mediated by the peripheral release of serotonin (5-HT).[4][8] The proposed pathway is as follows: Cisplatin causes damage to enterochromaffin cells in the gastrointestinal tract, triggering a massive release of serotonin.[8] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the emetic centers in the brainstem (e.g., nucleus of the solitary tract and area postrema), inducing the sensation of nausea and the vomiting reflex.[8][9]

Q3: How can I quantitatively measure nausea in rats?

A3: The most common method is the Kaolin Consumption Assay (Pica Model) . Rats experiencing the malaise associated with Cisplatin treatment will ingest significant amounts of kaolin, a non-nutritive clay.[6] Researchers can quantify nausea by measuring the daily consumption of kaolin pellets provided to the animals. A significant increase in kaolin intake post-Cisplatin administration, compared to baseline or a vehicle-control group, is indicative of a nausea-like state.[5][7]

Q4: Which classes of antiemetic drugs are effective against Cisplatin-induced nausea in animal models?

A4: Several classes of drugs have demonstrated efficacy:

  • 5-HT3 Receptor Antagonists: (e.g., Ondansetron, Granisetron) These drugs are highly effective, particularly against the acute phase of emesis, by blocking the action of serotonin on vagal afferents.[1][2][10]

  • Neurokinin-1 (NK1) Receptor Antagonists: (e.g., Aprepitant, Maropitant) These agents block the action of Substance P in the brain, which is a key mediator of the delayed phase of emesis (>24 hours post-treatment).[11][12]

  • Dopamine D2 Receptor Antagonists: (e.g., Metoclopramide) These have antiemetic effects, though they are often used in combination with other agents for greater efficacy.[2][3][13]

Troubleshooting Guide

Issue 1: High variability in baseline kaolin consumption between animals.

  • Possible Cause: Insufficient acclimatization. Rats require a period to adapt to the new food source (kaolin) and housing conditions.

  • Troubleshooting Step: Extend the acclimatization period. Ensure all animals have free access to kaolin pellets for at least 5-7 days before starting the experiment to establish a stable, low-level baseline intake.[5]

Issue 2: No significant increase in kaolin consumption after Cisplatin administration.

  • Possible Cause 1: Incorrect Cisplatin dosage. The dose may be too low to induce a significant nausea response.

  • Troubleshooting Step 1: Verify the dose. Doses between 3 mg/kg and 10 mg/kg (i.p.) are reported to reliably induce pica in rats.[4][10] A dose-response study may be necessary to establish the optimal dose for your specific strain and conditions.

  • Possible Cause 2: Route of administration.

  • Troubleshooting Step 2: Ensure proper intraperitoneal (i.p.) or intravenous (i.v.) administration as intended by the protocol. Inconsistent administration can lead to variable drug exposure.

Issue 3: Animals are not eating the kaolin pellets.

  • Possible Cause: Palatability or form factor of the pellets.

  • Troubleshooting Step: Ensure the kaolin pellets are prepared correctly. A binder like gum arabic can improve pellet consistency.[5][7] Pellets should be thoroughly dried and hard enough to prevent crumbling but still be palatable for the rats.

TroubleshootingGuide start Problem Encountered var High Variability in Kaolin Consumption start->var Baseline Data no_effect No Increase in Kaolin Consumption Post-Cisplatin start->no_effect Post-Treatment Data no_eat Animals Not Eating Kaolin start->no_eat Observation acclimate Action: Extend Acclimatization Period (5-7 days) var->acclimate Cause: Insufficient Acclimatization dose Action: Verify Cisplatin Dose (e.g., 3-6 mg/kg i.p.) and Administration Route no_effect->dose Cause: Incorrect Dose or Administration pellet Action: Check Kaolin Pellet Preparation (Binder, Consistency) no_eat->pellet Cause: Poor Pellet Palatability

Caption: Troubleshooting flowchart for common issues in pica assays.

Data Presentation

Table 1: Efficacy of Antiemetic Agents in Cisplatin Animal Models

Animal ModelAntiemetic AgentClassDose Range (example)Efficacy SummaryCitations
Rat (Pica)Granisetron5-HT3 Antagonist1 mg/kgSignificantly attenuated the increase in kaolin consumption in the first 24h.[4][10]
Rat (Pica)[14]-GingerolHerbal Component50-200 mg/kgDose-dependently decreased kaolin consumption; 200 mg/kg was similar to ondansetron.[12]
Dog (Emesis)MetoclopramideDopamine D2 Antagonist1-2 mg/kg (s.c. or i.v.)Prolonged latency to first emetic episode and reduced total number of events.[3][13]
Dog (Emesis)MaropitantNK1 Receptor Antagonist1 mg/kg (s.c.)Significantly reduced the mean number of emetic events compared to placebo.[11]
Ferret (Emesis)5-HT3 Antagonists (pooled)5-HT3 AntagonistVariousReduced acute phase (Day 1) emesis by ~68% and delayed phase (Day 2-3) by 53-67%.[1]

Experimental Protocols

Protocol: Cisplatin-Induced Kaolin Consumption (Pica) in Rats

This protocol details the methodology for assessing nausea-like behavior in rats by measuring kaolin intake.

1. Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Standard rodent chow and water

  • Kaolin powder (e.g., hydrated aluminum silicate)

  • Binder solution (e.g., 2% gum arabic solution)

  • Cisplatin (for injection)

  • Vehicle control (e.g., sterile saline)

  • Cages with specialized food hoppers that minimize spillage

2. Kaolin Pellet Preparation:

  • Prepare a 2% gum arabic solution by dissolving the powder in distilled water.[5][7]

  • Mix kaolin powder with the gum arabic solution to form a thick, uniform paste. A common ratio is 500g of kaolin to 200mL of 2% gum arabic solution.[5]

  • Mold the paste into uniform pellets of a consistent size and weight.

  • Allow the pellets to air-dry at room temperature until they are hard and no longer moist.

3. Experimental Procedure:

  • Acclimatization (7 days): House rats individually and provide them with ad libitum access to standard chow, water, and the prepared kaolin pellets. This allows them to get used to the new food source.

  • Baseline Measurement (3 days): After acclimatization, measure the daily consumption of kaolin, standard chow, and water for 3 consecutive days to establish a stable baseline for each animal. Weigh the food, water, and kaolin provided and the amount remaining 24 hours later.

  • Treatment Administration (Day 0):

    • Divide animals into a control group and a treatment group.

    • Administer Cisplatin (e.g., 6 mg/kg, i.p.) to the treatment group.[4][12]

    • Administer an equivalent volume of vehicle (saline) to the control group.

    • For antiemetic studies, a third group would receive the test antiemetic agent prior to Cisplatin administration.

  • Post-Treatment Measurement (1-3 days): Continue to measure kaolin, chow, and water consumption daily for at least 48-72 hours post-injection.[4][10]

4. Data Analysis:

  • Calculate the net kaolin consumed (in grams) per animal for each 24-hour period.

  • Compare the mean kaolin consumption of the Cisplatin-treated group to the vehicle-control group using an appropriate statistical test (e.g., t-test or ANOVA). A statistically significant increase in kaolin consumption in the Cisplatin group indicates pica.

ExperimentalWorkflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimate Day -10 to -4: Animal Acclimatization (Access to Kaolin) baseline Day -3 to -1: Baseline Measurement (Daily Kaolin Intake) acclimate->baseline treat Day 0: Administer Cisplatin (i.p.) or Vehicle Control baseline->treat measure Day 1 to 3: Daily Post-Treatment Measurement of Kaolin Intake treat->measure analyze Data Analysis: Compare Groups (ANOVA or t-test) measure->analyze

Caption: Experimental workflow for a Cisplatin-induced pica study in rats.

Signaling Pathway Visualization

This diagram illustrates the key mechanism for acute Cisplatin-induced nausea.

CisplatinNauseaPathway Cisplatin Cisplatin Administration EC_Cell Enterochromaffin (EC) Cells in GI Tract Cisplatin->EC_Cell Induces Damage Serotonin Serotonin (5-HT) Release EC_Cell->Serotonin Triggers Receptor 5-HT3 Receptor Serotonin->Receptor Binds to Vagal Vagal Afferent Nerve Fiber Brainstem Emetic Centers (Area Postrema / NTS) Vagal->Brainstem Signal Transmission Receptor->Vagal Nausea Nausea & Emesis Response Brainstem->Nausea Antagonist 5-HT3 Receptor Antagonists (e.g., Ondansetron) Antagonist->Receptor BLOCKS

Caption: Signaling pathway of acute Cisplatin-induced nausea.

References

Troubleshooting unexpected results in experiments involving Prodipine hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers encountering unexpected results in experiments involving Prodipine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Prodipine is an experimental antiparkinsonian agent belonging to the 4,4-diphenylpiperidine series. Its precise mechanism of action is not fully elucidated. However, it is known to stimulate the catecholaminergic system, leading to increased levels of dopamine, norepinephrine, and serotonin in the brain.[1] It is a precursor to the antiparkinsonian drug Budipine.[1]

Crucial Note: There appears to be another experimental compound also referred to as "Prodipine" in scientific literature, which is a dipeptidyl peptidase IV (DPP IV) inhibitor with a diphenyl-phosphonate structure.[2] Researchers should verify the chemical identity of their compound to avoid unexpected results due to mistaken identity.

Q2: What are the known side effects of this compound in animal studies?

In animal studies, this compound has been observed to cause gastrointestinal adverse effects, including nausea and vomiting, as well as hypotension.[1] It was also noted to have a greater tendency to induce hyperactivity compared to its analogue, Budipine.[1] Due to these side effects, oral administration was poorly tolerated, and intravenous administration was often used.[1]

Q3: In what solvents is this compound soluble?

This compound is soluble in Dimethyl sulfoxide (DMSO).[2] For other solvents, it is recommended to perform small-scale solubility tests.

Troubleshooting Guide

Issue 1: Unexpected Cardiovascular Effects in Animal Models

Researchers may observe unexpected changes in heart rate, blood pressure, or ECG abnormalities in animal models treated with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hypotension Prodipine is known to cause hypotension.[1] Monitor blood pressure closely. Consider reducing the dose or using a slower infusion rate for intravenous administration.
Cardiac Arrhythmias As a compound that modulates catecholamine levels, effects on heart rhythm are possible.[3] Implement continuous ECG monitoring. If arrhythmias occur, reduce the dose and consult veterinary staff.
Off-Target Effects The full receptor binding profile of Prodipine is not well-characterized. The observed effects could be due to interactions with unintended cardiovascular receptors.
Issue 2: Inconsistent or No Effect on Dopaminergic Pathways

Experiments may yield variable or no discernible effect on dopamine levels or dopamine-mediated signaling.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Compound As noted in the FAQs, confirm that your compound is the antiparkinsonian agent and not the DPP IV inhibitor.
Compound Degradation Ensure proper storage of the compound (powder at -20°C for up to 3 years, in solvent at -80°C for up to 1 year).[4] Avoid repeated freeze-thaw cycles.
Dose and Administration Prodipine has poor oral tolerability.[1] For in vivo studies, intravenous administration may be necessary to achieve effective concentrations. For in vitro studies, a dose-response curve should be established.
Metabolic Inactivation The metabolism of Prodipine may vary between species or cell lines.
Issue 3: Unexpected Effects on Cell Viability and Proliferation in a Cell Culture

Researchers may observe unexpected cytotoxicity or changes in cell proliferation rates in in vitro experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Solvent Toxicity If using DMSO to dissolve this compound, ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%). Run a vehicle-only control.
Off-Target Cytotoxicity Prodipine's effects on cell viability are not well-documented. Perform a dose-response experiment to determine the cytotoxic concentration (e.g., using an MTT or similar assay).
Interaction with Media Components Components of the cell culture media could interact with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is for the preparation of a 10 mM stock solution of this compound (Molar Mass: 315.88 g/mol ) in DMSO.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 3.16 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C.

Table of Stock Solution Preparation:

Desired Stock ConcentrationMass for 1 mL of SolventMass for 5 mL of SolventMass for 10 mL of Solvent
1 mM 0.316 mg1.58 mg3.16 mg
5 mM 1.58 mg7.90 mg15.8 mg
10 mM 3.16 mg15.8 mg31.6 mg

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results start Unexpected Experimental Result check_compound Verify Compound Identity: Antiparkinsonian vs. DPP IV Inhibitor start->check_compound check_protocol Review Experimental Protocol: Dose, Administration Route, Controls check_compound->check_protocol check_reagents Assess Reagent Stability: Prodipine, Solvents, Media check_protocol->check_reagents issue_cardio Cardiovascular Effects? check_reagents->issue_cardio issue_dopamine Inconsistent Dopaminergic Effect? check_reagents->issue_dopamine issue_cell Cell Viability Issues? check_reagents->issue_cell solve_cardio Action: - Monitor BP/ECG - Adjust Dose/Infusion Rate issue_cardio->solve_cardio Yes solve_dopamine Action: - Confirm Compound ID - Optimize Dose/Route - Check Reagent Stability issue_dopamine->solve_dopamine Yes solve_cell Action: - Run Vehicle Control - Perform Dose-Response Cytotoxicity Assay issue_cell->solve_cell Yes end Problem Resolved / Hypothesis Refined solve_cardio->end solve_dopamine->end solve_cell->end

Caption: A flowchart for troubleshooting unexpected experimental outcomes.

Prodipine_Signaling_Pathway Proposed Signaling Pathway for Prodipine prodipine Prodipine catecholaminergic_system Catecholaminergic System prodipine->catecholaminergic_system Stimulates dopamine Dopamine catecholaminergic_system->dopamine Increases norepinephrine Norepinephrine catecholaminergic_system->norepinephrine Increases serotonin Serotonin catecholaminergic_system->serotonin Increases downstream_effects Downstream Effects (e.g., Motor Control) dopamine->downstream_effects norepinephrine->downstream_effects serotonin->downstream_effects

Caption: Proposed mechanism of action for this compound.

References

Potential drug interactions with Prodipine hydrochloride in a research setting.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Prodipine hydrochloride is an experimental antiparkinsonian agent that was never commercially marketed.[1] As such, extensive clinical data on its drug interactions are not available. The following information is based on its known pharmacological profile as a central stimulant that increases brain dopamine, norepinephrine, and serotonin levels, and on established methodologies for drug interaction research.[1] This guide is intended for drug development professionals in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how might it influence drug interactions?

A1: this compound is an experimental 4,4-diphenylpiperidine derivative, related to budipine, that acts as a central stimulant.[1] Its mechanism is not fully elucidated but is known to increase levels of dopamine, norepinephrine, and serotonin in the brain.[1] This profile suggests a high potential for pharmacodynamic interactions with other centrally-acting agents. Researchers should anticipate additive or synergistic effects with other stimulants, and potential antagonism with CNS depressants.

Q2: What are the most critical potential drug-drug interactions (DDIs) to investigate for this compound in early-stage research?

A2: Given its mechanism, the most critical DDIs to investigate are:

  • Pharmacodynamic Interactions:

    • Monoamine Oxidase Inhibitors (MAOIs): High risk of hypertensive crisis and serotonin syndrome due to excessive accumulation of monoamines.

    • Selective Serotonin Reuptake Inhibitors (SSRIs) & Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Increased risk of serotonin syndrome.

    • Other CNS Stimulants (e.g., amphetamines): Potentiated sympathomimetic and central stimulant effects, leading to potential cardiovascular and psychiatric adverse events.

    • Antipsychotics (especially dopamine antagonists): The pro-dopaminergic effect of Prodipine may counteract the therapeutic effects of antipsychotic agents.

  • Pharmacokinetic Interactions:

    • CYP450 Enzyme Interactions: As the metabolic pathway for Prodipine is not well-defined, it is crucial to determine if it is a substrate, inhibitor, or inducer of key cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2D6, and CYP2C19, which are responsible for the metabolism of many CNS drugs.[2]

Q3: How can we determine the metabolic pathways of this compound in our lab?

A3: A "reaction phenotyping" study is the standard in vitro approach to identify the enzymes responsible for a drug's metabolism.[3] This typically involves incubating Prodipine with a panel of recombinant human CYP enzymes or using human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme.[3] The results will identify the primary metabolic pathways, which is a critical step for predicting pharmacokinetic DDIs.[3]

Troubleshooting Guides

Issue: Unexpected variability in pharmacokinetic data from animal DDI studies.

  • Possible Cause 1: Genetic Polymorphism: The animal strain used may have genetic polymorphisms in drug-metabolizing enzymes, similar to those seen in humans (e.g., CYP2D6).

    • Troubleshooting Step: Review the genetic background of the animal model. If possible, use a strain with a well-characterized metabolic profile or genotype the animals used in the study.

  • Possible Cause 2: Induction or Inhibition: A co-administered drug may be inducing or inhibiting the metabolism of Prodipine (or vice-versa) in an unexpected way.

    • Troubleshooting Step: Conduct a pilot study with staggered dosing to assess the time course of any potential induction or inhibition.[4] Perform in vitro CYP induction assays using human hepatocytes to see if the findings translate.

Issue: Conflicting results between in vitro CYP inhibition assays and in vivo studies.

  • Possible Cause 1: Role of Metabolites: A metabolite of Prodipine, not the parent drug, may be responsible for the interaction in vivo.[4]

    • Troubleshooting Step: Identify major metabolites of Prodipine using techniques like mass spectrometry. Synthesize these metabolites and test their inhibitory potential in separate in vitro assays.[5]

  • Possible Cause 2: Transporter-Mediated Interactions: The interaction may not be metabolically driven but could involve drug transporters (e.g., P-glycoprotein) in the gut, liver, or kidneys.[6]

    • Troubleshooting Step: Use in vitro cell-based assays (e.g., Caco-2 cells) to determine if Prodipine is a substrate or inhibitor of key drug transporters like P-gp or BCRP.[5]

Data Presentation: Potential Pharmacokinetic Interactions

The tables below provide templates for presenting quantitative data from DDI studies. Since specific data for Prodipine is unavailable, representative data for a hypothetical dihydropyridine calcium channel blocker metabolized by CYP3A4 is shown for illustrative purposes.

Table 1: In Vitro CYP450 Inhibition Potential of this compound (Example Data)

CYP IsozymeProbe SubstrateIC50 (µM)Interaction Potential
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac> 50Low
CYP2C19S-Mephenytoin25.5Low
CYP2D6Dextromethorphan15.2Moderate
CYP3A4Midazolam1.8High

IC50: Half maximal inhibitory concentration. A lower value indicates higher inhibitory potency.

Table 2: Effect of a Strong CYP3A4 Inhibitor (Ketoconazole) on the Pharmacokinetics of a Prodipine-like Compound in Healthy Volunteers (Example Data)

Pharmacokinetic ParameterCompound Alone (Control)Compound + KetoconazoleFold-Change
Cmax (ng/mL) 150 ± 35450 ± 703.0
AUC (ng·h/mL) 1200 ± 2506000 ± 9005.0
T1/2 (hours) 8 ± 224 ± 53.0

Cmax: Maximum plasma concentration. AUC: Area under the concentration-time curve. T1/2: Elimination half-life. Data are presented as mean ± standard deviation.

Key Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To determine the potential of this compound to inhibit major CYP450 enzymes.

  • Methodology:

    • System: Human liver microsomes (HLM) or recombinant human CYP enzymes.[7]

    • Substrates: Use a specific probe substrate for each CYP isozyme being tested (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).[8]

    • Procedure: a. Pre-incubate this compound at various concentrations (e.g., 0.1 to 100 µM) with the enzyme system and an NADPH-regenerating system. b. Initiate the reaction by adding the probe substrate. c. Incubate at 37°C for a specified time. d. Terminate the reaction (e.g., by adding cold acetonitrile). e. Analyze the formation of the substrate's metabolite using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Data Analysis: Plot the percent inhibition against the log of Prodipine concentration to calculate the IC50 value for each isozyme.[7]

Protocol 2: In Vivo Pharmacokinetic DDI Study in an Animal Model (e.g., Rat)

  • Objective: To evaluate the effect of a known CYP inducer (e.g., Rifampicin) on the systemic exposure of this compound.

  • Methodology:

    • Study Design: A crossover or parallel-group study design can be used.[2] For a crossover design: a. Period 1: Administer a single oral dose of this compound to a cohort of rats. Collect serial blood samples over 24 hours. b. Washout Period: Allow for a sufficient washout period (at least 5-7 half-lives of the drug). c. Induction Phase: Treat the same cohort of rats with a daily dose of Rifampicin for several days to induce CYP enzymes. d. Period 2: On the final day of Rifampicin treatment, co-administer the same single oral dose of this compound. Collect serial blood samples over 24 hours.

    • Sample Analysis: Analyze plasma samples for Prodipine concentrations using a validated LC-MS/MS method.

    • Data Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, T1/2) for each period.[8] Compare the parameters between Period 1 (Prodipine alone) and Period 2 (Prodipine + Rifampicin) to quantify the magnitude of the interaction.

Visualizations

DDI_Workflow cluster_0 In Vitro Assessment cluster_1 Risk Assessment & Modeling cluster_2 In Vivo Confirmation in_vitro Initial In Vitro Screening cyp_inhibition CYP Inhibition Assay (IC50 Determination) in_vitro->cyp_inhibition cyp_induction CYP Induction Assay (Hepatocytes) in_vitro->cyp_induction reaction_phenotyping Reaction Phenotyping in_vitro->reaction_phenotyping transporter_screen Transporter Interaction (e.g., P-gp, BCRP) in_vitro->transporter_screen risk_assessment Static Model Prediction (e.g., R-value, Basic Model) cyp_inhibition->risk_assessment [IC50] / I > 0.1 cyp_induction->risk_assessment Fold-change > 2 animal_ddi Animal DDI Study (e.g., Rat, Dog) risk_assessment->animal_ddi Potential Risk Identified clinical_ddi Clinical DDI Study (Phase 1) risk_assessment->clinical_ddi No Significant Risk (Proceed with Caution) pbpk_model PBPK Modeling (Optional/Advanced) animal_ddi->clinical_ddi Confirm In Vivo Relevance

Workflow for Investigating Drug-Drug Interaction Potential.

Metabolic_Pathway cluster_enzymes Potential Interacting Enzymes/Transporters Prodipine Prodipine Metabolite_A Metabolite A (Hydroxylated) Prodipine->Metabolite_A Phase I Metabolism Metabolite_B Metabolite B (N-dealkylated) Prodipine->Metabolite_B Phase I Metabolism Excretion Excretion Metabolite_A->Excretion Metabolite_B->Excretion CYP3A4 CYP3A4 CYP3A4->Metabolite_A Inhibited by Ketoconazole CYP2D6 CYP2D6 CYP2D6->Metabolite_B Inhibited by Paroxetine Pgp P-glycoprotein (Efflux) Pgp->Prodipine Induced by Rifampicin

Hypothetical Metabolic Pathway for Prodipine.

Troubleshooting_Guide Start Unexpected Result in In Vitro DDI Assay Check1 Was the assay positive control valid? Start->Check1 Check2 Is Prodipine solubility an issue at high concentrations? Check1->Check2 Yes Action1 Repeat assay with fresh reagents and controls. Check1->Action1 No Check3 Could it be time-dependent inhibition (TDI)? Check2->Check3 No Action2 Re-run assay with a validated solubilizing agent or check for precipitation. Check2->Action2 Yes Action3 Perform a specific TDI assay with a pre-incubation step. Check3->Action3 Yes End Consult with DMPK specialist Check3->End No Action1->Start Re-evaluate Action2->Start Re-evaluate Action3->End

Troubleshooting In Vitro DDI Assay Results.

References

Strategies to improve the yield and purity during Prodipine hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research and development purposes only. All procedures should be carried out by qualified professionals in a well-equipped laboratory with appropriate safety precautions.

Introduction

This technical support guide provides strategies to improve the yield and purity during the synthesis of Prodipine hydrochloride. It addresses common issues encountered during synthesis and offers troubleshooting advice and frequently asked questions.

Note on Chemical Identity: It is important to distinguish Prodipine (1-isopropyl-4,4-diphenylpiperidine) from Pridopidine (4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine). This guide is focused on the synthesis of This compound .

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the N-alkylation of 4,4-diphenylpiperidine with an isopropylating agent, followed by conversion to the hydrochloride salt.

Workflow for this compound Synthesis

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_salt Salt Formation A 4,4-Diphenylpiperidine E N-Alkylation Reaction A->E B Isopropylating Agent (e.g., 2-bromopropane) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetonitrile) D->E F Reaction Quenching E->F G Extraction F->G H Drying of Organic Layer G->H I Solvent Evaporation H->I J Purification of Prodipine Base (e.g., Column Chromatography) I->J K Dissolve Prodipine Base in Solvent (e.g., Isopropanol) J->K L Add HCl solution K->L M Crystallization L->M N Filtration and Drying M->N O This compound N->O

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conversion of starting material 1. Inactive catalyst or base. 2. Low reaction temperature. 3. Poor quality of reagents.1. Use fresh, anhydrous base and solvent. 2. Increase the reaction temperature. 3. Check the purity of starting materials.
Formation of multiple byproducts 1. Reaction temperature is too high. 2. Unwanted side reactions. 3. Presence of impurities in starting materials.1. Lower the reaction temperature. 2. Use a milder base. 3. Purify the starting materials before the reaction.
Difficulty in isolating the product 1. Product is too soluble in the work-up solvent. 2. Formation of an emulsion during extraction.1. Use a different solvent for extraction. 2. Add brine to break the emulsion.
Low purity of the final product 1. Incomplete removal of byproducts. 2. Inefficient crystallization.1. Optimize the purification method (e.g., column chromatography). 2. Screen different solvents for crystallization.

Troubleshooting Low Yield

G A Low Yield of Prodipine Base B Check TLC/LC-MS of crude reaction mixture A->B C Incomplete Conversion? B->C D Multiple Spots/Peaks? B->D E Increase reaction time or temperature. Check reagent quality. C->E Yes G Significant product loss during work-up/purification? C->G No F Optimize reaction conditions (e.g., lower temperature). Purify starting materials. D->F Yes D->G No H Optimize extraction and purification steps. Consider alternative purification methods. G->H Yes

Caption: Decision tree for troubleshooting low yield in Prodipine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for the N-alkylation step?

A1: The critical parameters for the N-alkylation of 4,4-diphenylpiperidine are:

  • Choice of Base: A non-nucleophilic base is preferred to avoid side reactions. The strength of the base should be sufficient to deprotonate the piperidine nitrogen.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is typically used. The solvent should be anhydrous.

  • Temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting byproduct formation.

  • Purity of Reactants: The purity of 4,4-diphenylpiperidine and the isopropylating agent is crucial.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture is taken at regular intervals and analyzed to check for the disappearance of the starting material and the formation of the product.

Q3: What is the best way to purify the crude Prodipine base?

A3: Column chromatography is a common method for purifying the crude Prodipine base. The choice of the stationary phase (e.g., silica gel) and the mobile phase (e.g., a mixture of hexane and ethyl acetate) should be optimized to achieve good separation of the product from impurities.

Q4: How do I form the hydrochloride salt of Prodipine?

A4: The hydrochloride salt is typically formed by dissolving the purified Prodipine base in a suitable solvent (e.g., isopropanol, diethyl ether) and then adding a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl). The salt will then precipitate out of the solution and can be collected by filtration.

Q5: What are the key considerations for crystallization of this compound?

A5: Key considerations for crystallization include:

  • Solvent System: The choice of solvent or solvent mixture is critical for obtaining high-purity crystals with good yield.

  • Cooling Rate: A slow cooling rate generally leads to the formation of larger, more pure crystals.

  • Agitation: Stirring can help to obtain a more uniform crystal size.

Experimental Protocols

1. Synthesis of Prodipine Base (Illustrative Protocol)

  • To a solution of 4,4-diphenylpiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add 2-bromopropane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Prodipine base.

  • Purify the crude product by column chromatography on silica gel.

2. Formation of this compound (Illustrative Protocol)

  • Dissolve the purified Prodipine base in a minimal amount of isopropanol.

  • Slowly add a solution of HCl in isopropanol (1.1 eq) with stirring.

  • Stir the mixture at room temperature for 1-2 hours to allow for complete precipitation.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Dry the solid under vacuum to obtain this compound.

Data Presentation

Table 1: Effect of Base on N-Alkylation Yield (Hypothetical Data)

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3Acetonitrile701885
Cs2CO3Acetonitrile701292
NaHTHF252475
Et3NDCM404860

Table 2: Screening of Solvents for Crystallization of this compound (Hypothetical Data)

SolventYield (%)Purity (HPLC, %)
Isopropanol8899.5
Ethanol8599.2
Acetone7598.8
Ethyl Acetate7098.5

Understanding the hydrolysis of Prodipine hydrochloride in different pH environments.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available literature lacks specific quantitative data on the hydrolysis kinetics of Prodipine hydrochloride. Therefore, to illustrate the principles and provide a practical guide, this document utilizes data from a representative hydrochloride compound. The experimental protocols and troubleshooting advice are based on general best practices for forced degradation studies of hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of studying the hydrolysis of this compound in different pH environments?

A1: Studying the hydrolysis of this compound across a range of pH values is a critical component of forced degradation studies. These studies help to:

  • Identify the degradation pathways and products of the drug substance.

  • Determine the intrinsic stability of the molecule.

  • Develop and validate stability-indicating analytical methods.

  • Inform formulation development to ensure the drug product remains stable, effective, and safe throughout its shelf life.[1]

  • Predict the drug's behavior in different physiological environments.

Q2: Under which pH conditions is this compound expected to be most stable or most labile?

A2: While specific data for this compound is unavailable, for many hydrochloride salts, the stability is pH-dependent. Typically, drugs are more stable at a specific pH or over a narrow pH range. For instance, some compounds exhibit significant degradation in highly acidic or alkaline conditions, while being relatively stable around a neutral pH. Conversely, some may be most stable in slightly acidic conditions. For example, a study on diethylpropion hydrochloride found that its decomposition was very slow at pH 3.5 and below but increased rapidly as the pH was raised.[2]

Q3: What are the common degradation products expected from the hydrolysis of a compound like this compound?

A3: Hydrolysis can lead to the cleavage of labile functional groups within the molecule. Without the specific structure of this compound and experimental data, the exact degradation products cannot be named. However, common hydrolytic degradation pathways for pharmaceuticals involve the cleavage of esters, amides, lactams, and ethers. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are essential for the separation, identification, and characterization of these degradation products.

Troubleshooting Guide

Issue 1: No significant degradation is observed in my acidic or basic hydrolysis experiments.

  • Possible Cause 1: Insufficient stress conditions. The concentration of the acid or base may be too low, or the temperature and duration of the experiment may be insufficient to induce degradation.

    • Solution: Increase the concentration of the acid (e.g., from 0.1 N HCl to 1 N HCl) or base (e.g., from 0.01 N NaOH to 0.1 N NaOH).[3] You can also increase the temperature (e.g., to 60-80°C) or extend the duration of the study.[4]

  • Possible Cause 2: High intrinsic stability of the compound. The molecule may be inherently stable to hydrolysis under the tested conditions.

    • Solution: While this is possible, it is crucial to ensure that a range of sufficiently stressful conditions have been tested before concluding high stability.

Issue 2: The drug substance degrades almost completely immediately after adding the acid or base.

  • Possible Cause 1: Stress conditions are too harsh. The concentration of the acid or base is too high, or the temperature is excessive for this particular molecule.

    • Solution: Reduce the concentration of the acid or base, lower the temperature, and take samples at earlier time points to characterize the degradation kinetics. For example, if 1 N NaOH causes immediate degradation, try 0.1 N or 0.01 N NaOH.[3]

Issue 3: I am seeing inconsistent or irreproducible results in my hydrolysis studies.

  • Possible Cause 1: Poor pH control. The pH of the solution may be changing over the course of the experiment, especially if it is not adequately buffered.

    • Solution: Use appropriate buffer solutions to maintain a constant pH throughout the experiment. Verify the pH of the solution at the beginning and end of the study.

  • Possible Cause 2: Issues with the analytical method. The analytical method may not be robust or validated for the analysis of the drug and its degradants.

    • Solution: Ensure your HPLC or other analytical method is properly validated for specificity, linearity, accuracy, and precision. The method must be "stability-indicating," meaning it can separate the parent drug from all degradation products.

Issue 4: The mass balance in my degradation study is not within the acceptable range (e.g., 95-105%).

  • Possible Cause 1: Co-elution of degradants. One or more degradation products may be co-eluting with the parent drug peak or with each other in the chromatogram.

    • Solution: Modify the chromatographic conditions (e.g., mobile phase composition, gradient, column type) to achieve better separation.

  • Possible Cause 2: Degradants are not detected by the analytical method. The degradation products may not have a chromophore and are therefore not detected by a UV detector.

    • Solution: Use a more universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in addition to the UV detector.

  • Possible Cause 3: Precipitation of the drug or degradants. The drug or its degradation products may have precipitated out of the solution.

    • Solution: Visually inspect the samples for any precipitation. If solubility is an issue, consider using a co-solvent, but be aware that this can affect the hydrolysis kinetics.

Quantitative Data Summary (Illustrative Example)

As specific data for this compound is not available, the following tables summarize the hydrolysis kinetics of a representative compound, Pirenzepine Hydrochloride (PRZ), at 85°C, to illustrate the type of data generated in such studies.

Table 1: Hydrolysis Rate Constants and Shelf-Life of Pirenzepine Hydrochloride at 85°C

pHRate Constant (k)Half-Life (t½)Shelf-Life (t₉₀)
1.1--13.1 days
5.1--783.6 days
7.0--58.2 days
10.0--0.7 days
Data adapted from a study on Pirenzepine Hydrochloride and is for illustrative purposes only.[5]

Table 2: Activation Energies for Pirenzepine Hydrochloride Hydrolysis

pHActivation Energy (Ea) (kJ/mol)
1.172.83
5.1105.10
7.074.33
10.071.67
Data adapted from a study on Pirenzepine Hydrochloride and is for illustrative purposes only.[5]

Experimental Protocols

Protocol 1: Forced Hydrolysis Study of this compound

Objective: To evaluate the stability of this compound in acidic, neutral, and basic conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Purified water (HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • Constant temperature bath or oven

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: a. Transfer a known volume of the stock solution into separate flasks. b. Add an equal volume of 0.1 N HCl to one flask and 1 N HCl to another to achieve the desired final drug concentration. c. Keep the solutions at a specified temperature (e.g., 60°C). d. Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours). e. Neutralize the samples with an equivalent amount of NaOH before dilution and analysis.

  • Base Hydrolysis: a. Repeat the procedure in step 2, but use 0.1 N NaOH and 1 N NaOH instead of HCl. b. Neutralize the samples with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis: a. Repeat the procedure in step 2, but use purified water instead of acid or base.

  • Sample Analysis: a. Analyze the samples using a validated stability-indicating HPLC method. b. Determine the percentage of remaining this compound and identify and quantify any degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Drug Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling neutralize Neutralize Sample sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Parent Drug & Degradants hplc->quantify pathway Identify Degradation Pathway quantify->pathway

Caption: Workflow for a forced hydrolysis study.

G cluster_acid Acidic pH cluster_neutral Neutral pH cluster_base Basic pH Prodipine Prodipine HCl H_ion H+ Prodipine->H_ion H2O H₂O Prodipine->H2O OH_ion OH- Prodipine->OH_ion Deg_A Degradation Product A H_ion->Deg_A Acid-Catalyzed Hydrolysis Deg_B Degradation Product B H2O->Deg_B Neutral Hydrolysis Deg_C Degradation Product C OH_ion->Deg_C Base-Catalyzed Hydrolysis

Caption: pH-dependent hydrolysis pathways.

References

Validation & Comparative

A Comparative Analysis of Prodipine Hydrochloride and its Analogue, Budipine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of prodipine hydrochloride and its analogue, budipine, two 4,4-diphenylpiperidine derivatives investigated for their potential in treating Parkinson's disease. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their chemical properties, pharmacological profiles, and clinical findings, supported by experimental data and methodologies.

Chemical and Physical Properties

Prodipine and budipine share a core 4,4-diphenylpiperidine structure, with variation in the N-alkyl substituent. This structural difference influences their pharmacological and pharmacokinetic properties.

PropertyThis compoundBudipine
IUPAC Name 4,4-diphenyl-1-(propan-2-yl)piperidine;hydrochloride1-(tert-butyl)-4,4-diphenylpiperidine
Molecular Formula C₂₀H₂₆ClNC₂₁H₂₇N
Molecular Weight 315.9 g/mol 293.45 g/mol
Chemical Structure 1-isopropyl-4,4-diphenylpiperidine hydrochloride1-tert-butyl-4,4-diphenylpiperidine

Pharmacological Profile: A Tale of Two Analogues

While structurally similar, prodipine and budipine exhibit distinct pharmacological profiles. Budipine has been more extensively characterized, revealing a multi-target mechanism of action that contributes to its anti-parkinsonian effects. Information on prodipine is less detailed, with much of the literature focusing on its role as a precursor to the better-tolerated budipine.

Mechanism of Action

Budipine exerts its effects through a combination of dopaminergic and non-dopaminergic pathways.[1] Its mechanism is considered multifaceted and includes:

  • Indirect Dopaminergic Effects: Budipine is thought to enhance dopaminergic transmission by facilitating dopamine release and inhibiting its reuptake.

  • NMDA Receptor Antagonism: It acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which may contribute to reducing excitotoxicity.

  • Antimuscarinic Action: Budipine exhibits anticholinergic properties, which can help alleviate tremor and rigidity.

  • Other Potential Mechanisms: Research suggests budipine may also modulate other neurotransmitter systems, including serotonin and noradrenaline.

Prodipine's mechanism of action is less well-defined. It is also believed to have central stimulant and dopaminergic actions. However, it is often described as having a greater tendency to induce hyperactivity compared to budipine.

Pharmacodynamic Properties

Quantitative data on the pharmacodynamic properties of prodipine is scarce in publicly available literature. In contrast, several studies have quantified budipine's interaction with key receptors.

ParameterBudipineThis compound
NMDA Receptor Binding (IC₅₀) 36 µM ([³H]TCP binding)Data not available
Muscarinic Receptor Binding (IC₅₀) 1.1 µM ([³H]QNB binding)Data not available
Dopamine Transporter (DAT) Affinity Weakly affected (IC₅₀: 11 µM for uptake)Data not available

Signaling Pathways and Experimental Workflows

The complex mechanism of budipine involves modulation of several key signaling pathways implicated in Parkinson's disease. The following diagram illustrates the proposed interplay of its major actions.

Budipine_Mechanism cluster_dopaminergic Dopaminergic Synapse cluster_glutamatergic Glutamatergic Synapse cluster_cholinergic Cholinergic Synapse Budipine_DA Budipine DA_release Dopamine Release Budipine_DA->DA_release Facilitates DAT Dopamine Transporter (DAT) Budipine_DA->DAT Inhibits Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Budipine_Glu Budipine NMDA_Receptor NMDA Receptor Budipine_Glu->NMDA_Receptor Antagonizes Ca_influx Ca²+ Influx NMDA_Receptor->Ca_influx Glutamate Glutamate Glutamate->NMDA_Receptor Activates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Budipine_ACh Budipine Muscarinic_Receptor Muscarinic Receptor Budipine_ACh->Muscarinic_Receptor Antagonizes Tremor_Rigidity Tremor & Rigidity Muscarinic_Receptor->Tremor_Rigidity Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Activates Budipine Budipine Budipine->Budipine_DA Budipine->Budipine_Glu Budipine->Budipine_ACh

Caption: Proposed multi-target mechanism of action of Budipine.

The following diagram illustrates a typical workflow for assessing the efficacy of anti-parkinsonian drugs in a clinical trial setting.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Idiopathic Parkinson's Disease) Baseline_Assessment Baseline Assessment (UPDRS, Tremor Measurement) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (e.g., Budipine) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 12 weeks) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Follow_up_Assessments Follow-up Assessments (UPDRS, Tremor Measurement) Treatment_Period->Follow_up_Assessments Data_Analysis Data Analysis (Statistical Comparison) Follow_up_Assessments->Data_Analysis Results Efficacy & Safety Results Data_Analysis->Results

Caption: Generalized workflow for a placebo-controlled clinical trial.

Comparative Efficacy and Safety

Clinical data for prodipine is limited, with reports indicating it was effective in treating Parkinson's disease but was poorly tolerated, leading to the development of budipine. Budipine has undergone more extensive clinical evaluation, with several studies demonstrating its efficacy, particularly in managing tremor.

Clinical Efficacy
Outcome MeasureBudipineThis compound
Overall Motor Improvement In a double-blind, placebo-controlled trial, budipine significantly decreased the Columbia University Rating Scale sum score compared to placebo.[2] Improvements were seen in tremor, rigidity, and akinesia.[2]A preliminary clinical trial showed excellent to moderate improvement of resting tremor in a subset of patients.
Tremor Reduction A quantitative study using long-term EMG recordings showed that budipine reduced tremor intensity by 25% and tremor occurrence by 34%. Another study reported a significant reduction in tremor occurrence in the budipine group compared to placebo.Found to be superior in some respects in a large number of patients in an unpublished study.
Comparison with other agents In a double-blind comparison with amantadine, budipine showed a significantly better effect on tremor after 12 weeks of monotherapy.[3]No direct comparative clinical trial data with other anti-parkinsonian agents is readily available.
Safety and Tolerability

The difference in safety and tolerability is a key distinguishing factor between the two analogues.

Adverse Effect ProfileBudipineThis compound
Common Side Effects Generally well-tolerated. Side effects can include dizziness, dry mouth, and nausea. Confusion has been reported in some patients.Poorly tolerated when administered orally.
Gastrointestinal Effects Milder compared to prodipine.Significant gastrointestinal side effects, including nausea and vomiting, were frequently reported, leading to discontinuation of medication in a high percentage of patients in a preliminary trial.
Cardiovascular Effects Can be associated with QT interval prolongation.Hypotension was a notable side effect.
Central Nervous System Effects Less tendency to induce hyperactivity and anxious agitation compared to prodipine.More prone to inducing hyperactivity.
Tolerability Considered to have a better side-effect profile, which was a primary reason for its development over prodipine.Poor oral tolerability necessitated intravenous administration in some studies.

Pharmacokinetics

Limited pharmacokinetic data is available for prodipine. The pharmacokinetic profile of budipine has been studied in healthy volunteers.

ParameterBudipineThis compound
Bioavailability Data not specified.Data not available
Time to Peak (tₘₐₓ) Independent of the administered dose in a study with 10, 20, and 30 mg oral single doses.Data not available
Half-life (t₁/₂) Long half-life of approximately 31 hours.[4]Data not available
Metabolism Metabolized in the liver.Data not available
Dose Linearity The area under the concentration-time curve (AUC) and maximum serum concentration (Cₘₐₓ) showed a linear increase with ascending oral doses (10, 20, and 30 mg).Data not available

Experimental Protocols

This section details the methodologies for key experiments relevant to the pharmacological and clinical assessment of prodipine and budipine.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine levels in specific brain regions of awake, freely moving animals to assess the effect of a drug on dopamine release and reuptake.

Methodology:

  • Probe Implantation: Stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum) of an anesthetized rodent. The probe consists of a semi-permeable membrane at its tip.

  • Perfusion: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Dialysate Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the membrane into the aCSF. Collect the resulting dialysate at regular intervals (e.g., every 10-20 minutes).

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED), which offers high sensitivity and selectivity for dopamine.

  • Data Interpretation: Compare the dopamine levels before and after drug administration to determine the drug's effect on dopamine neurotransmission.

NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of a compound for the NMDA receptor.

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from a specific brain region (e.g., cortex) of a laboratory animal.

  • Incubation: Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [³H]MK-801 or [³H]TCP, which bind to the ion channel site).

  • Competition Binding: In parallel incubations, include varying concentrations of the unlabeled test compound (e.g., budipine). The test compound will compete with the radioligand for binding to the receptor.

  • Separation of Bound and Free Ligand: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand in the solution, typically by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. From this competition curve, calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Unified Parkinson's Disease Rating Scale (UPDRS) Assessment

Objective: To provide a standardized and comprehensive assessment of the severity and progression of motor and non-motor symptoms of Parkinson's disease in a clinical setting.

Methodology:

The UPDRS is a rating scale administered by a trained clinician and consists of several parts:

  • Part I: Non-Motor Experiences of Daily Living: Assesses cognitive impairment, mood disturbances, and other non-motor symptoms through patient and caregiver interviews.

  • Part II: Motor Experiences of Daily Living: Evaluates the patient's self-reported difficulties with activities of daily living due to motor symptoms.

  • Part III: Motor Examination: The clinician scores the patient on a series of motor tasks designed to assess the severity of cardinal parkinsonian signs, including tremor (at rest and with action), rigidity, bradykinesia (slowness of movement), and postural instability. Each item is scored on a 0 (normal) to 4 (severe) scale.

  • Part IV: Motor Complications: Assesses complications of therapy, such as dyskinesias and motor fluctuations.

The scores from each part can be analyzed separately or summed to provide a total UPDRS score, with higher scores indicating greater disability. The Movement Disorder Society-sponsored revision of the UPDRS (MDS-UPDRS) is a more recent and refined version of this scale.

Conclusion

The comparative analysis of this compound and its analogue, budipine, reveals a clear progression in drug development aimed at improving the therapeutic index for the treatment of Parkinson's disease. While both compounds showed promise as anti-parkinsonian agents, the superior tolerability of budipine led to its further clinical investigation over its precursor, prodipine.

Budipine has a well-characterized, multi-target mechanism of action that likely contributes to its efficacy in managing a range of parkinsonian symptoms, particularly tremor. The available clinical data for budipine, though not extensive by modern standards, supports its therapeutic potential.

For researchers and drug development professionals, the story of prodipine and budipine serves as a case study in the importance of optimizing the safety and tolerability profile of a lead compound. While a significant amount of information is available for budipine, the lack of quantitative pharmacological and clinical data for prodipine limits a direct and comprehensive comparison. Future research could focus on further elucidating the precise molecular interactions of budipine and exploring the therapeutic potential of other multi-target ligands for neurodegenerative diseases.

References

Validating Prodipine Hydrochloride: A Comparative Guide to In Vivo Efficacy in New Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo efficacy of Prodipine hydrochloride, an experimental antiparkinsonian agent, with established alternative therapies. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of Parkinson's disease. This document summarizes available preclinical data, details experimental methodologies, and visualizes key pathways to facilitate the objective evaluation of this compound's potential in novel animal models.

Executive Summary

This compound, a 4,4-diphenylpiperidine derivative, has demonstrated potential as a therapeutic agent for Parkinson's disease. Its mechanism of action, while not fully elucidated, is understood to involve the modulation of the catecholaminergic system, leading to increased levels of dopamine, norepinephrine, and serotonin in the brain.[1] This guide synthesizes the limited available data on this compound and its more extensively studied analogue, budipine, to provide a framework for assessing its efficacy in established and emerging animal models of Parkinson's disease.

Comparative Efficacy of Antiparkinsonian Agents

To contextualize the potential efficacy of this compound, the following table summarizes the performance of current frontline and alternative therapies in validated neurotoxin-induced animal models of Parkinson's disease. Due to the limited public availability of quantitative in vivo data for this compound, data for its structural and mechanistic analogue, budipine, is included as a proxy, alongside standard-of-care agents like Levodopa and dopamine agonists.

TreatmentAnimal ModelKey Efficacy ParameterResult
Budipine Reserpine-treated ratsReversal of AkinesiaIncreased brain content of dopamine, norepinephrine, and serotonin.[2]
Budipine MPP+ treated miceNeuroprotectionReduced MPP+ toxicity in the nigrostriatal system.[2]
Levodopa (L-DOPA) 6-OHDA-lesioned ratsApomorphine-induced rotationsSignificant reduction in contralateral rotations.
Pramipexole MPTP-treated miceLocomotor ActivitySignificant improvement in spontaneous motor activity.
Rasagiline MPTP-treated miceStriatal Dopamine LevelsAttenuation of dopamine depletion.

Understanding the Mechanism of Action: The Catecholaminergic System

This compound is believed to exert its therapeutic effects by modulating catecholaminergic signaling pathways. Its analogue, budipine, has been shown to have a multifaceted mechanism of action that includes facilitating dopamine release, inhibiting monoamine oxidase B (MAO-B), and inhibiting dopamine reuptake.[3][4] The following diagram illustrates the potential signaling pathway influenced by this compound.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Metabolites Metabolites Dopamine->Metabolites Degradation Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Exocytosis DAT Dopamine Transporter (DAT) MAO_B MAO-B MAO_B->Metabolites Synaptic Cleft->DAT Reuptake D2_Receptor Dopamine D2 Receptor Synaptic Cleft->D2_Receptor Cellular Response Cellular Response D2_Receptor->Cellular Response Signal Transduction Prodipine Prodipine hydrochloride Prodipine->Vesicle Facilitates Release Prodipine->DAT Inhibits Reuptake Prodipine->MAO_B Inhibits Degradation

Proposed mechanism of this compound.

Experimental Protocols for In Vivo Validation

To rigorously assess the efficacy of this compound in new animal models, standardized and well-characterized experimental protocols are essential. The following are detailed methodologies for two widely accepted neurotoxin-induced models of Parkinson's disease.

The MPTP-Induced Mouse Model of Parkinson's Disease

This model is highly valued for its ability to replicate many of the neuropathological features of idiopathic Parkinson's disease in humans.

Experimental Workflow:

cluster_workflow MPTP Model Experimental Workflow A Animal Acclimation (e.g., C57BL/6 mice, 8-10 weeks old) B Baseline Behavioral Testing (e.g., Rotarod, Open Field) A->B C MPTP Administration (e.g., 20 mg/kg, i.p., 4 doses at 2-hour intervals) B->C D This compound Treatment (or vehicle/positive control) C->D E Post-treatment Behavioral Testing D->E F Tissue Collection and Analysis (Striatum and Substantia Nigra) E->F G Neurochemical Analysis (HPLC for dopamine levels) F->G H Immunohistochemistry (Tyrosine Hydroxylase staining) F->H

Workflow for the MPTP-induced mouse model.

Detailed Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks of age, are commonly used due to their sensitivity to MPTP.

  • MPTP Administration: MPTP is administered intraperitoneally (i.p.) at a dose of 15-30 mg/kg. A common sub-acute regimen involves four injections at 2-hour intervals.

  • Treatment Groups:

    • Vehicle Control (Saline)

    • MPTP + Vehicle

    • MPTP + this compound (various doses)

    • MPTP + Positive Control (e.g., Levodopa)

  • Behavioral Assessment:

    • Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

    • Open Field Test: To measure spontaneous locomotor activity, including total distance traveled and rearing frequency.

  • Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to quantify dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates.

  • Histological Analysis: Immunohistochemical staining for Tyrosine Hydroxylase (TH) in the substantia nigra and striatum is performed to assess the extent of dopaminergic neuron loss.

The 6-OHDA-Induced Rat Model of Parkinson's Disease

This model involves the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the nigrostriatal pathway, leading to a hemiparkinsonian phenotype.

Experimental Workflow:

cluster_workflow 6-OHDA Model Experimental Workflow A Animal Acclimation (e.g., Sprague-Dawley rats, 250-300g) B Stereotaxic Surgery: Unilateral 6-OHDA injection into the medial forebrain bundle or striatum A->B C Post-operative Recovery B->C D Apomorphine-Induced Rotation Test (to confirm lesion) C->D E This compound Treatment (or vehicle/positive control) D->E F Post-treatment Behavioral Testing E->F G Tissue Collection and Analysis F->G H Neurochemical and Histological Analysis G->H

Workflow for the 6-OHDA-induced rat model.

Detailed Methodology:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g) are typically used.

  • 6-OHDA Administration: Following anesthesia, rats receive a unilateral stereotaxic injection of 6-OHDA (typically 8-12 µg in 2-4 µl of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) or the striatum.

  • Lesion Confirmation: Two to three weeks post-surgery, rats are challenged with a dopamine agonist such as apomorphine (0.05-0.1 mg/kg, s.c.). A successful lesion is indicated by robust contralateral rotations.

  • Treatment Groups:

    • Sham-operated Control

    • 6-OHDA + Vehicle

    • 6-OHDA + this compound (various doses)

    • 6-OHDA + Positive Control (e.g., Levodopa)

  • Behavioral Assessment:

    • Apomorphine- or Amphetamine-Induced Rotation Test: The number of full contralateral (or ipsilateral for amphetamine) rotations is counted over a 60-90 minute period. A reduction in rotations indicates therapeutic efficacy.

    • Cylinder Test: To assess forelimb akinesia. The number of contralateral and ipsilateral forelimb contacts with the cylinder wall during exploration is recorded.

  • Neurochemical and Histological Analysis: Similar to the MPTP model, HPLC and TH immunohistochemistry are used to quantify striatal dopamine levels and assess dopaminergic cell loss in the substantia nigra, respectively.

Conclusion

This compound presents a compelling profile for further investigation as a treatment for Parkinson's disease. Its putative multi-target mechanism of action suggests it may offer benefits beyond simple dopamine replacement. The experimental frameworks provided in this guide offer robust methodologies for validating its in vivo efficacy in new and established animal models. Future studies should aim to generate comprehensive, quantitative data to allow for direct comparison with existing therapies and to fully elucidate its therapeutic potential.

References

A Comparative Guide to Prodipine Hydrochloride and Other 4,4-Diphenylpiperidine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of prodipine hydrochloride and other compounds from the 4,4-diphenylpiperidine series, tailored for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective comparison of their pharmacological profiles.

Overview of 4,4-Diphenylpiperidine Compounds

The 4,4-diphenylpiperidine scaffold is a versatile pharmacophore found in a variety of neurologically active compounds. These derivatives have been investigated for a range of therapeutic applications, including as antiparkinsonian agents, opioid analgesics, and N-type calcium channel blockers. Prodipine, an experimental antiparkinsonian agent, and its close analogue budipine are key examples within this chemical series.

Comparative Pharmacological Data

Direct quantitative comparisons of this compound with other 4,4-diphenylpiperidine derivatives are limited in publicly available literature. However, data for its close analogue, budipine, provides valuable insights into the potential activity of this class of compounds.

CompoundTarget/AssayParameterValueReference
Budipine Dopamine Uptake InhibitionIC5011 µM[1]
NMDA Receptor Binding ([3H]TCP)IC5036 µM[2]
Muscarinic Receptor AntagonismpA26.9[1]
Biperiden Dopamine Uptake InhibitionIC509 µM[1]
NMDA Receptor Binding ([3H]TCP)IC50170 µM[2]
Muscarinic Receptor AntagonismpA28.3[1]
4,4-diphenyl-4-sila-piperidine Noradrenaline & Serotonin Uptake-Stronger inhibition than carbon analogue[3]

Note: A direct head-to-head quantitative comparison for this compound was not available in the reviewed literature. The data for budipine is presented as a close structural analogue.

Mechanism of Action and Signaling Pathways

Prodipine and its analogues are understood to exert their effects through multiple mechanisms. The primary proposed mechanism involves the modulation of dopaminergic and glutamatergic neurotransmission. Budipine, for instance, has been shown to facilitate dopamine release, inhibit dopamine reuptake, and act as an NMDA receptor antagonist.[4]

Prodipine_Signaling_Pathway Prodipine Prodipine HCl DAT Dopamine Transporter (DAT) Prodipine->DAT Inhibition NMDA_R NMDA Receptor Prodipine->NMDA_R Antagonism Dopamine_Synapse Dopaminergic Synapse Glutamate_Synapse Glutamatergic Synapse Increased_DA Increased Synaptic Dopamine Dopamine_Synapse->Increased_DA Leads to Reduced_Glutamate_Excitotoxicity Reduced Glutamate Excitotoxicity Glutamate_Synapse->Reduced_Glutamate_Excitotoxicity Leads to Therapeutic_Effects Antiparkinsonian Effects Increased_DA->Therapeutic_Effects Reduced_Glutamate_Excitotoxicity->Therapeutic_Effects

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the pharmacological characterization of 4,4-diphenylpiperidine derivatives.

[³H]Dopamine Uptake Assay in Synaptosomes

This protocol is adapted from established methods for measuring the inhibition of dopamine reuptake in brain tissue.[5][6][7][8]

1. Synaptosome Preparation:

  • Homogenize dissected brain tissue (e.g., striatum) in ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a suitable assay buffer (e.g., Krebs-Ringer buffer).

2. Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound (e.g., this compound) or vehicle for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove extracellular [³H]dopamine.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a standard dopamine uptake inhibitor like cocaine or nomifensine) from the total uptake.

  • Calculate the IC50 value, the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake, by non-linear regression analysis.

Dopamine_Uptake_Workflow start Start tissue Brain Tissue (e.g., Striatum) start->tissue homogenize Homogenize in Sucrose Solution tissue->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (17,000 x g) supernatant1->centrifuge2 synaptosomes Resuspend Synaptosomes in Assay Buffer centrifuge2->synaptosomes preincubate Pre-incubate with Test Compound synaptosomes->preincubate add_da Add [³H]Dopamine preincubate->add_da incubate Incubate at 37°C add_da->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 count->analyze end End analyze->end

References

An Independent Comparative Analysis of Prodipine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published, peer-reviewed data on Prodipine hydrochloride is exceptionally scarce. This guide summarizes the limited available information and provides a comparative analysis with its more extensively studied structural analogs, Budipine and Pridopidine, to offer a broader context for researchers in neuropharmacology and drug development.

Introduction

This compound is an experimental antiparkinsonian agent that was developed as a precursor to Budipine. However, it was never marketed due to adverse gastrointestinal effects with oral administration, including nausea and vomiting, which limited its tolerability to intravenous injection only. In preclinical observations, Prodipine was characterized as a central stimulant with a notable tendency to induce hyperactivity. Given the limited public data on Prodipine, this guide provides a comparative overview of its pharmacological profile alongside its better-documented analogs, Budipine and Pridopidine, to facilitate a comprehensive understanding of this class of 4,4-diphenylpiperidine derivatives.

Quantitative Data Comparison

The following tables summarize the available quantitative data for Prodipine, Budipine, and Pridopidine, focusing on their biochemical activity and clinical efficacy.

Table 1: In Vitro Biochemical Activity
Compound Target Assay Type Value Reference
This compound Dipeptidyl Peptidase IV (DPP-4)InhibitionIC50: 4.5 µM (purified), 30 µM (plasma)[1]
Serotonin Transporter (SERT)Uptake InhibitionKi: 110 µM
Budipine NMDA Receptor (PCP site)Binding Inhibition ([3H]TCP)IC50: 36 µM[2][3]
Muscarinic ReceptorsBinding Inhibition ([3H]QNB)IC50: 1.1 µM[3]
Sigma-1 ReceptorBinding AffinityKi: ~2 µM[4]
NMDA ReceptorChannel BlockIC50: 59.4 µM (for NMDA-induced currents)[5]
Pridopidine Sigma-1 Receptor (S1R)Binding AffinityKi: 7.1 nM (HEK293 cells), ~70-80 nM[6][7]
Dopamine D2 ReceptorBinding AffinityKi: 7.5 µM (high affinity state), 17.5 µM (low affinity state)[6]
Dopamine D3 ReceptorBinding Affinity~30-fold lower than S1R[6]
Table 2: Clinical Efficacy Overview
Compound Indication Key Clinical Finding Reference
This compound Parkinson's DiseaseFound to be effective but never marketed due to side effects. No quantitative clinical trial data available in the public domain.
Budipine Parkinson's DiseaseAdjuvant therapy (60 mg/day) resulted in a 22% improvement on the Columbia Rating Scale versus 4% with placebo (p < 0.01), with the most significant effect on tremor.[8]
Parkinson's DiseaseAs an add-on to optimal dopaminergic therapy, significantly decreased the Columbia University Rating Scale sum score compared to placebo (median decrease of 15.0 vs. 4.3, p < 0.001).[9]
Pridopidine Huntington's DiseaseIn patients not taking antidopaminergic medications, showed a significant improvement in the composite Unified Huntington's Disease Rating Scale (cUHDRS) at 52 weeks (Δ0.43, p=0.04) compared to placebo.[10]
Huntington's DiseaseA meta-analysis of four randomized controlled trials showed a significant improvement in the UHDRS Modified Motor Score (MD, -0.81) but not the Total Motor Score.[11]

Experimental Protocols and Methodologies

Detailed experimental protocols for studies specifically on this compound are not available in the public literature. However, based on the characterization of its analogs, standardized assays for receptor binding and neurotransmitter uptake inhibition would be employed.

General Experimental Workflow: Radioligand Receptor Binding Assay

This workflow outlines the typical steps for determining the binding affinity of a compound to a specific receptor, such as the Sigma-1 receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor incubation Incubate membranes with radioligand and varying concentrations of the test compound (e.g., Pridopidine) prep_membranes->incubation prep_ligands Prepare radioligand and serial dilutions of test compound prep_ligands->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration total_binding Control: Membranes + Radioligand total_binding->filtration nonspecific_binding Control: Membranes + Radioligand + excess unlabeled ligand nonspecific_binding->filtration scintillation Quantify bound radioactivity using scintillation counting filtration->scintillation analysis Calculate specific binding and plot competition curves scintillation->analysis ki_calc Determine IC50 and calculate Ki value analysis->ki_calc

General workflow for a radioligand receptor binding assay.

Methodology for Radioligand Binding Assay: This assay is used to determine the affinity of a compound for a specific receptor.[12][13]

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., Sigma-1) are prepared from tissue homogenates or cultured cells.

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]-(+)-pentazocine for the Sigma-1 receptor) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of an excess of an unlabeled ligand) from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, and this is used to calculate the binding affinity constant (Ki).

Signaling Pathways and Mechanisms of Action

The mechanisms of action for Prodipine's analogs, Budipine and Pridopidine, are multifaceted and distinct, reflecting the evolution of research in this chemical class.

Proposed Mechanism of Action for Budipine

Budipine's efficacy in Parkinson's disease is attributed to a combination of effects on multiple neurotransmitter systems.[14]

G cluster_dopamine Dopaminergic System cluster_glutamate Glutamatergic System cluster_cholinergic Cholinergic System Budipine Budipine DA_release ↑ Dopamine Release Budipine->DA_release MAOB_inhibit ↓ MAO-B Activity Budipine->MAOB_inhibit DA_reuptake ↓ Dopamine Reuptake Budipine->DA_reuptake NMDA_antagonism NMDA Receptor Antagonism Budipine->NMDA_antagonism Muscarinic_antagonism Muscarinic Receptor Antagonism Budipine->Muscarinic_antagonism Parkinson_Symptoms ↓ Parkinsonian Symptoms (Tremor, Rigidity, Akinesia) DA_release->Parkinson_Symptoms MAOB_inhibit->Parkinson_Symptoms DA_reuptake->Parkinson_Symptoms NMDA_antagonism->Parkinson_Symptoms Muscarinic_antagonism->Parkinson_Symptoms

Multifaceted mechanism of action of Budipine.
Proposed Signaling Pathway for Pridopidine

Pridopidine's primary mechanism is believed to be through the activation of the Sigma-1 Receptor (S1R), which is involved in cellular stress responses and neuroprotection.[7]

G cluster_downstream Neuroprotective Pathways Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) Activation Pridopidine->S1R BDNF ↑ BDNF Pathway S1R->BDNF GR ↑ Glucocorticoid Receptor Response S1R->GR AKT_PI3K ↑ AKT/PI3K Pathway S1R->AKT_PI3K D1R ↑ D1R-associated Genes S1R->D1R Neuronal_Survival ↑ Neuronal Plasticity and Survival BDNF->Neuronal_Survival GR->Neuronal_Survival AKT_PI3K->Neuronal_Survival D1R->Neuronal_Survival

Pridopidine's proposed S1R-mediated signaling pathway.

Conclusion

While this compound itself remains an obscure compound with limited and dated research, its lineage has given rise to compounds with significant clinical interest. Budipine has demonstrated efficacy as an adjunctive therapy in Parkinson's disease through a multi-target mechanism. More recently, Pridopidine has emerged as a promising, selective Sigma-1 receptor agonist with potential neuroprotective effects, primarily investigated for Huntington's disease.

For researchers, the evolution from Prodipine to Pridopidine illustrates a shift from broad, multi-target agents to more selective compounds with well-defined mechanisms of action. The extensive preclinical and clinical data available for Pridopidine provides a rich resource for understanding the therapeutic potential of targeting the Sigma-1 receptor in neurodegenerative disorders. Future independent replication studies would be most fruitfully directed towards the published findings on Budipine and Pridopidine, for which a substantial body of literature exists.

References

A Comparative Analysis of the Central Stimulant Properties of Pridopidine and Budipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the central stimulant effects of pridopidine and budipine, two centrally acting drugs with distinct pharmacological profiles. While both compounds influence motor activity, their mechanisms of action and resulting stimulant effects differ significantly. This analysis is based on available preclinical and pharmacological data.

It is important to note that "Prodipine" is likely a misspelling of "pridopidine," and this guide will proceed with that assumption based on the available scientific literature. There is a lack of direct head-to-head comparative studies measuring the central stimulant effects of these two compounds. Therefore, this comparison is synthesized from individual studies on each drug.

Executive Summary

Pridopidine exhibits a state-dependent central stimulant effect, enhancing locomotor activity in animals with low baseline motor function. This effect is primarily mediated by its action as a Sigma-1 Receptor (S1R) agonist. In contrast, budipine is generally characterized as having a mild and not consistently observed central stimulatory effect. Its primary mechanisms involve indirect dopaminergic actions, NMDA receptor antagonism, and weak anticholinergic properties. Preclinical studies in relevant animal models have not demonstrated a robust, stimulant-like increase in locomotor activity for budipine.

Quantitative Data on Locomotor Activity

Direct comparative studies on the central stimulant effects of pridopidine and budipine in healthy, non-diseased animals are limited. The available data, primarily from studies in disease models or with confounding factors, are presented below.

CompoundAnimal ModelDoseEffect on Locomotor ActivityCitation
Pridopidine Rats (with tetrabenazine-induced motor inhibition)32 mg/kgSignificantly alleviated the reduction in locomotor activity, with distance traveled reaching 137% of the tetrabenazine-treated controls.[1]
Pridopidine YAC128 HD mice (early treatment)30 mg/kgImproved motor performance on the accelerating rotarod at multiple time points compared to vehicle-treated YAC128 mice.[2]
Budipine 6-hydroxydopamine-lesioned rats (Parkinson's model)0.78-12.5 mg/kg i.p.Did not induce ipsilateral or contralateral rotations, suggesting a lack of direct or indirect dopaminergic stimulant activity in this model.

Note: The data for pridopidine in Huntington's disease (HD) models reflects an improvement in motor performance in a state of motor deficit, which is distinct from a general psychostimulant effect in healthy subjects. The study with tetrabenazine provides more direct evidence of a stimulant-like effect under conditions of reduced motor activity.

Experimental Protocols

The following is a generalized experimental protocol for assessing the central stimulant effects of a compound on locomotor activity in rodents using the Open Field Test. This method is standard for quantifying spontaneous motor activity and exploratory behavior.[3][4]

Open Field Test for Locomotor Activity

1. Objective: To assess the effects of pridopidine or budipine on spontaneous locomotor activity in rodents.

2. Apparatus:

  • An open field arena (typically 40x40x40 cm or similar), often made of a non-reflective material. The arena is equipped with a grid of infrared beams or an overhead video camera for automated tracking.[4][5]

3. Animals:

  • Healthy, adult male or female mice or rats, habituated to the animal facility for at least one week prior to testing.

4. Procedure:

  • Acclimation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.[5]

  • Drug Administration: Animals are administered the test compound (pridopidine or budipine at various doses) or vehicle control via the appropriate route (e.g., intraperitoneal injection, oral gavage) at a specified time before the test.

  • Test Initiation: Each animal is gently placed in the center or a corner of the open field arena.[6]

  • Data Collection: The automated tracking system records the animal's activity for a predetermined duration, typically ranging from 5 to 60 minutes.[7] Key parameters measured include:

    • Total Distance Traveled: The total distance the animal moves within the arena.

    • Horizontal Activity: The number of infrared beam breaks in the horizontal plane.

    • Vertical Activity (Rearing): The number of times the animal stands on its hind legs.

  • Arena Cleaning: The arena is thoroughly cleaned with a mild disinfectant (e.g., 70% ethanol) between each animal to remove olfactory cues.[5]

5. Data Analysis:

  • The mean values for the measured parameters (total distance, horizontal activity, etc.) are calculated for each treatment group.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of the test compounds to the vehicle control group.

Signaling Pathways and Mechanisms of Action

Pridopidine: A Sigma-1 Receptor Agonist

Pridopidine's primary mechanism of action relevant to its effects on motor control is its role as a potent and selective agonist of the Sigma-1 Receptor (S1R).[8] The S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, where it modulates various cellular processes, including neuronal survival and synaptic plasticity. Pridopidine's state-dependent stimulant effect is thought to arise from its ability to enhance cortical activity and strengthen cortico-striatal synaptic connectivity.

Pridopidine_Pathway Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) Agonism Pridopidine->S1R Cortical_Activity Increased Cortical Neuronal Activity S1R->Cortical_Activity Dopamine_Release Increased Dopamine Release (Prefrontal Cortex) Cortical_Activity->Dopamine_Release Cortico_Striatal Strengthened Cortico-Striatal Synaptic Connectivity Dopamine_Release->Cortico_Striatal Motor_Function State-Dependent Modulation of Motor Function Cortico_Striatal->Motor_Function

Caption: Pridopidine's signaling pathway via Sigma-1 Receptor agonism.

Budipine: A Multi-Target Antiparkinsonian Agent

Budipine has a more complex pharmacological profile with multiple mechanisms of action that contribute to its effects. Its potential for mild central stimulation is likely a result of its indirect dopaminergic actions. However, these are counterbalanced by other effects, such as NMDA receptor antagonism, which may not contribute to a classic stimulant profile.

Budipine_Pathway cluster_da Indirect Dopaminergic Effects Budipine Budipine DA_Release Facilitation of Dopamine (DA) Release Budipine->DA_Release MAOB_Inhibition MAO-B Inhibition Budipine->MAOB_Inhibition DA_Reuptake DA Reuptake Inhibition Budipine->DA_Reuptake NMDA_Antagonism NMDA Receptor Antagonism (Uncompetitive) Budipine->NMDA_Antagonism Muscarinic_Antagonism Weak Antimuscarinic Action Budipine->Muscarinic_Antagonism Stimulant_Effect Mild Central Stimulant Effect DA_Release->Stimulant_Effect MAOB_Inhibition->Stimulant_Effect DA_Reuptake->Stimulant_Effect

Caption: Budipine's multi-target mechanism of action.

Conclusion

References

Evaluating Prodipine Hydrochloride's Therapeutic Potential in Parkinson's Disease: A Comparative Analysis with Established Antiparkinsonian Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive evaluation of the experimental antiparkinsonian agent, Prodipine hydrochloride, in the context of currently established therapies for Parkinson's disease. Due to the limited clinical development of this compound, which was halted because of significant adverse effects, this analysis utilizes data from its closely related and more extensively studied successor, Budipine, as a proxy to explore its potential therapeutic profile. This comparison is intended for researchers, scientists, and drug development professionals to understand the pharmacological landscape and the historical context of antiparkinsonian drug discovery.

Executive Summary

This compound, a 4,4-diphenylpiperidine derivative, demonstrated early promise in alleviating parkinsonian symptoms. However, its clinical development was terminated due to severe gastrointestinal side effects and hypotension when administered orally.[1] Its successor, Budipine, which exhibits a more favorable side-effect profile, has been investigated more thoroughly and provides insights into the potential, albeit unrealized, therapeutic avenues of this chemical class. This guide will compare the mechanistic and clinical data of Budipine, as a representative for Prodipine's potential, against the major classes of established antiparkinsonian drugs: Levodopa, dopamine agonists, MAO-B inhibitors, COMT inhibitors, anticholinergics, and amantadine.

Comparative Analysis of Therapeutic Agents

The following tables summarize the key characteristics, efficacy, and adverse effect profiles of Budipine (as a proxy for this compound) and established antiparkinsonian agents.

Table 1: Mechanism of Action
Drug ClassPrimary Mechanism of Action
Prodipine/Budipine Unknown; stimulates the catecholaminergic system, blocks muscarinic and NMDA receptors.[1][2]
Levodopa Precursor to dopamine; crosses the blood-brain barrier and is converted to dopamine, replenishing depleted levels.[3]
Dopamine Agonists Directly stimulate dopamine receptors, mimicking the effect of dopamine.[4][5]
MAO-B Inhibitors Inhibit the monoamine oxidase-B (MAO-B) enzyme, which breaks down dopamine in the brain, thereby increasing dopamine availability.[6][7]
COMT Inhibitors Block the catechol-O-methyltransferase (COMT) enzyme, which metabolizes levodopa in the periphery, increasing its bioavailability to the brain.[8][9]
Anticholinergics Block the action of acetylcholine, a neurotransmitter, to help correct the imbalance between dopamine and acetylcholine in the brain.[10][11]
Amantadine Multiple proposed mechanisms, including increasing dopamine release, blocking dopamine reuptake, and antagonizing NMDA receptors.[12][13]
Table 2: Efficacy in Clinical Trials (Quantitative Data)
Drug ClassKey Efficacy Outcomes (Select Clinical Trial Data)
Budipine - Tremor: Reduced tremor occurrence by up to 34% and intensity by up to 25%.[14] - UPDRS Motor Score: Improved by 20% in an open-label study.[14] - Columbia University Rating Scale (CURS): Sum score improved from 5.7 to 3.0 in a placebo-controlled trial.[3][15]
Levodopa - UPDRS Total Score: Baseline scores of ~28-29 showed a change of -1.0 to -2.0 points after 80 weeks of treatment.[4][16] - UPDRS Part III (Motor) Score: Continuous stimulation-based levodopa treatment showed a mean difference of -1.03 compared to intermittent treatment.[17]
Dopamine Agonists - UPDRS Motor Score: In a monotherapy trial, 57% of patients treated with pergolide showed a >30% improvement compared to 17% in the placebo group.[11]
MAO-B Inhibitors - UPDRS Total Score: Rasagiline (1 mg/day) showed a greater decrease in total UPDRS scores compared to placebo (-3.18 vs. -0.18).[18] - UPDRS Part III (Motor) Score: Showed a weighted mean difference of -3.79 points compared to control at one year.[19]
COMT Inhibitors - "Off" Time Reduction: Can reduce "off" time by 1.2 to 3 hours when added to levodopa.[20] In one study, opicapone reduced mean "off" time from 3.7 to 2.2 hours.[21]
Amantadine - Dyskinesia (UPDRS Part IVa): Improved scores by a mean of 1.83 compared to 0.03 with placebo.[13] - "Off" Time Reduction: Extended-release formulations significantly decreased "off" time (mean difference of -0.66 hours).[22]
Anticholinergics - Motor Function: More effective than placebo in improving motor function, though specific quantitative data from recent large-scale trials are limited.[23][24] Primarily used for tremor.[10][11]
Table 3: Common Adverse Effects
Drug ClassCommon Adverse Effects
Prodipine/Budipine Prodipine: Severe nausea, vomiting, hypotension (led to discontinuation of development).[1] Budipine: Better tolerated, but can cause dopaminergic side effects.
Levodopa Nausea, vomiting, orthostatic hypotension, cardiac arrhythmias, and long-term complications such as dyskinesias and motor fluctuations.[14]
Dopamine Agonists Nausea, somnolence, hallucinations, orthostatic hypotension, and impulse control disorders (e.g., compulsive gambling, shopping).[5]
MAO-B Inhibitors Nausea, dry mouth, lightheadedness, constipation; may worsen dyskinesia when used with levodopa.[6]
COMT Inhibitors Dyskinesia, nausea, diarrhea, and urine discoloration. Tolcapone carries a risk of liver toxicity.[25]
Anticholinergics Confusion, memory impairment, hallucinations, dry mouth, blurred vision, urinary retention, and constipation, particularly in older adults.[10][11]
Amantadine Dizziness, hallucinations, peripheral edema, dry mouth, and constipation.[22]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of these therapeutic agents and the methodologies for their evaluation, the following diagrams are provided.

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_DOPA Levodopa DA_vesicle Dopamine Vesicle L_DOPA->DA_vesicle AADC DA Dopamine DA_vesicle->DA MAO_B MAO-B DA_transporter Dopamine Transporter DA->MAO_B degradation DA->DA_transporter reuptake DA_receptor Dopamine Receptor DA->DA_receptor NMDA_receptor NMDA Receptor Muscarinic_receptor Muscarinic Receptor Levodopa_action Levodopa (crosses BBB) Levodopa_action->L_DOPA Dopamine_agonists_action Dopamine Agonists Dopamine_agonists_action->DA_receptor MAOB_inhibitors_action MAO-B Inhibitors MAOB_inhibitors_action->MAO_B inhibit Amantadine_action1 Amantadine (release/reuptake) Amantadine_action1->DA_vesicle Amantadine_action1->DA_transporter Amantadine_action2 Amantadine (NMDA antagonist) Amantadine_action2->NMDA_receptor inhibit Budipine_action1 Budipine/Prodipine (NMDA antagonist) Budipine_action1->NMDA_receptor inhibit Anticholinergics_action Anticholinergics Anticholinergics_action->Muscarinic_receptor inhibit Budipine_action2 Budipine/Prodipine (Muscarinic antagonist) Budipine_action2->Muscarinic_receptor inhibit COMT_inhibitors_action COMT Inhibitors (peripheral action) Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials animal_model Animal Model Induction (e.g., 6-OHDA, MPTP, Rotenone) behavioral_testing Behavioral Testing (e.g., Cylinder Test, Rotarod) animal_model->behavioral_testing histology Post-mortem Analysis (e.g., Immunohistochemistry for TH) behavioral_testing->histology phase1 Phase I: Safety & Dosage (Healthy Volunteers) histology->phase1 Promising Results phase2 Phase II: Efficacy & Side Effects (Small Patient Group) phase1->phase2 phase3 Phase III: Large-Scale Efficacy & Comparison (Large Patient Group, Placebo Control) phase2->phase3 updrs UPDRS/ MDS-UPDRS phase2->updrs phase4 Phase IV: Post-Marketing Surveillance phase3->phase4 phase3->updrs qol Quality of Life Scales (e.g., PDQ-39) phase3->qol diaries Patient Diaries ('On'/'Off' Time) phase3->diaries

References

Safety Operating Guide

Navigating the Safe Disposal of Prodipine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Prodipine hydrochloride, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, safeguarding both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles. An emergency eyewash station and safety shower must be readily accessible.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation to disperse any airborne dust.

  • Contain the Spill: For powdered spills, gently cover the material with an absorbent, non-combustible material such as sand or vermiculite. Avoid raising dust. For solutions, surround the spill with absorbent materials.

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable laboratory detergent and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure for this compound

Due to the lack of specific degradation or neutralization protocols for this compound, the primary and recommended method of disposal is through a licensed professional waste disposal service. Adherence to local, state, and federal regulations is mandatory.

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound powder should be kept in its original or a clearly labeled, sealed container.

    • Contaminated Labware: Disposable items such as pipette tips, vials, and gloves that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag or container.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatibility has been confirmed.

  • Waste Packaging and Labeling:

    • All waste containers must be in good condition and compatible with the chemical.

    • Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.

  • Storage of Waste:

    • Store hazardous waste in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated and have secondary containment to prevent the spread of potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the waste contractor with an accurate description of the waste, including the chemical name and quantity.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal handling Handle Prodipine HCl (with appropriate PPE in fume hood) unused Unused/Expired Prodipine HCl handling->unused contaminated_solid Contaminated Solids (Gloves, Tips, etc.) handling->contaminated_solid contaminated_liquid Contaminated Liquids (Solutions) handling->contaminated_liquid solid_waste_container Labeled Solid Hazardous Waste Container unused->solid_waste_container contaminated_solid->solid_waste_container liquid_waste_container Labeled Liquid Hazardous Waste Container contaminated_liquid->liquid_waste_container storage Store in Designated Waste Area solid_waste_container->storage liquid_waste_container->storage disposal_service Licensed Waste Disposal Service storage->disposal_service

Caption: Logical workflow for the safe disposal of this compound.

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data from specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. Therefore, the procedural guidance provided is based on established best practices for the disposal of pharmaceutical compounds and laboratory chemicals. Researchers are strongly encouraged to consult their institution's safety guidelines and regulatory standards for chemical waste disposal.

Essential Safety and Logistical Information for Handling Prodipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure to Prodipine hydrochloride, a compound whose toxicological properties are not thoroughly established. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskRecommended Personal Protective Equipment
Receiving and Unpacking - Nitrile or neoprene gloves
Weighing and Aliquoting (Solid) - Double-gloving with chemotherapy-rated gloves (ASTM D6978) - Disposable, low-permeability gown with tight-fitting cuffs - Safety goggles or a face shield - N95 or higher-rated respirator (if not handled in a certified chemical fume hood or biological safety cabinet)
Preparing Solutions - Double-gloving with chemotherapy-rated gloves - Disposable, low-permeability gown - Safety goggles and a face shield
Administering to Cell Cultures or Animals - Nitrile or neoprene gloves - Lab coat or disposable gown
Disposal of Waste - Double-gloving with chemotherapy-rated gloves - Disposable, low-permeability gown - Safety goggles
Operational Plan for Safe Handling

This step-by-step guide outlines the procedures for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks without opening it.

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Restrict access to the storage area to authorized personnel only.

2. Preparation and Handling:

  • All handling of solid this compound should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • For small spills of solid material, gently cover with an absorbent material and then carefully collect it into a sealed container for disposal. Avoid creating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect into a sealed container for disposal.

  • Decontaminate the spill area with an appropriate cleaning agent.

  • All materials used for cleanup should be disposed of as hazardous waste.

4. Disposal:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, weigh boats, pipette tips) as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Seek medical attention if irritation develops or persists.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Rinse the mouth with water. Do not induce vomiting.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

Visual Workflow for Chemical Spill Response

The following diagram illustrates the logical steps to follow in the event of a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small, Manageable Spill assess->small_spill Small large_spill Large or Unmanageable Spill assess->large_spill Large don_ppe Don Appropriate PPE: - Double Gloves - Gown - Goggles/Face Shield - Respirator (if needed) small_spill->don_ppe contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs contain Contain the Spill with Absorbent Material don_ppe->contain collect Collect Spill Material into a Sealed Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end secure_area Secure the Area and Prevent Entry contact_ehs->secure_area secure_area->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prodipine hydrochloride
Reactant of Route 2
Reactant of Route 2
Prodipine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.